2,4,6-Trimethylphenol-D11
描述
Structure
3D Structure
属性
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYUXCVCCNUFE-JXCHDVSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 2,4,6-Trimethylphenol-D11 in Advanced Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding world of analytical research, accuracy and reliability are paramount. The quantification of organic molecules, whether in environmental samples, pharmaceutical formulations, or biological matrices, requires methodologies that can account for experimental variability. 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-trimethylphenol, serves as a critical tool in achieving this precision. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role as an internal standard in mass spectrometry-based analytical techniques.
This compound is primarily utilized as an internal standard for quantitative analyses using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, renders it chemically almost identical to its non-deuterated counterpart but with a distinct, higher molecular weight. This key characteristic allows it to be distinguished by a mass spectrometer, enabling the powerful technique of isotope dilution mass spectrometry.
The non-deuterated form, 2,4,6-trimethylphenol, is a known probe compound used in studies of dissolved organic matter and is noted for its rapid oxidation by singlet oxygen.[1][2] The deuterated version, however, finds its primary utility in enhancing the accuracy of quantitative analytical methods.
The Principle of Isotope Dilution Mass Spectrometry
The core value of this compound in research lies in the principle of isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its ability to correct for the loss of analyte during sample preparation and for variations in instrument response.
The process involves adding a known amount of the deuterated internal standard (this compound) to the sample at the earliest stage of analysis. Because the deuterated standard is chemically homologous to the analyte of interest (e.g., other phenols), it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction, derivatization, and injection.
By measuring the ratio of the signal from the native analyte to the signal from the known quantity of the deuterated internal standard, an accurate concentration of the analyte in the original sample can be determined, irrespective of incomplete recovery or fluctuations in the mass spectrometer's performance.
Data Presentation: Physicochemical Properties and Analytical Performance
The utility of an internal standard is defined by its physicochemical properties and its performance within an analytical method. The following table summarizes key data for this compound and provides representative analytical performance metrics for the quantification of similar phenolic compounds using deuterated internal standards.
| Property/Parameter | Value/Range | Notes |
| Molecular Formula | C₉HD₁₁O | |
| Molecular Weight | 147.26 g/mol | |
| Monoisotopic Mass | 147.157859207 Da | |
| Typical Purity | >98 atom % D | |
| Analytical Technique | GC-MS, LC-MS/MS | |
| Representative Limit of Detection (LOD) | 0.02 - 0.6 µg/L | For various phenols using similar methods. |
| Representative Limit of Quantitation (LOQ) | 0.1 - 2.0 µg/L | For various phenols using similar methods. |
| Calibration Range | 0.1 - 50 µg/L | Typical for environmental water analysis. |
| Recovery | 85% - 115% | Accepted range for method validation. |
| Relative Standard Deviation (RSD) | <15% | Indicates good method precision. |
Experimental Protocols
The following are detailed, representative methodologies for the analysis of phenolic compounds in water samples using a deuterated internal standard like this compound. These protocols are based on established methods for environmental analysis.
Experimental Workflow for Phenol Analysis in Water Samples
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and semi-volatile phenolic compounds. Derivatization is often employed to increase the volatility and improve the chromatographic peak shape of the analytes.
1. Sample Preparation and Extraction:
-
Collect a 1-liter water sample in a clean glass container.
-
Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 5 µg/L).
-
Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).
-
Perform Solid-Phase Extraction (SPE) using a C18 or polymeric sorbent cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes and the internal standard from the cartridge with an appropriate solvent (e.g., a mixture of methanol and dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the 1 mL extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the native phenols and this compound.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for less volatile and more polar phenolic compounds and often does not require derivatization.
1. Sample Preparation and Extraction:
-
Follow the same sample collection, spiking, and SPE procedure as described for the GC-MS method.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the compounds of interest.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Logical Relationship: Isotope Dilution Quantification
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
Conclusion
This compound is an invaluable tool for researchers and scientists engaged in the quantitative analysis of phenolic compounds. Its use as an internal standard in conjunction with mass spectrometry techniques like GC-MS and LC-MS/MS allows for the application of isotope dilution mass spectrometry, a methodology that significantly enhances the accuracy, precision, and reliability of analytical results. By compensating for variations inherent in sample preparation and instrumental analysis, this compound enables the confident quantification of analytes in complex matrices, which is crucial for environmental monitoring, drug development, and various other fields of scientific research. The detailed protocols and principles outlined in this guide provide a solid foundation for the effective implementation of this powerful analytical strategy.
References
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethylphenol-D11
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylphenol-D11 is the deuterated form of 2,4,6-trimethylphenol (B147578), a phenolic compound. In this isotopologue, eleven hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. The key difference from its non-deuterated analogue is its higher molecular weight due to the presence of eleven deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₉HD₁₁O | [1] |
| Molecular Weight | 147.26 g/mol | [1][2] |
| Exact Mass | 147.157859207 Da | [2] |
| CAS Number | 362049-45-4 | [1][2] |
| Appearance | White to Off-White Solid | |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | |
| Isotopic Purity | ≥98 atom % D | [2][3] |
Synthesis
While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general approach involves the deuteration of 2,4,6-trimethylphenol. This is typically achieved through hydrogen-deuterium exchange reactions. Common methods for deuterating phenols include acid-catalyzed or metal-catalyzed exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).
Representative Synthetic Workflow: Acid-Catalyzed Deuteration
This workflow illustrates a plausible, though not definitive, method for the synthesis of this compound.
Experimental Protocol (Representative)
-
Reaction Setup: 2,4,6-trimethylphenol is dissolved in an excess of deuterium oxide (D₂O).
-
Catalysis: A strong deuterated acid, such as deuterium chloride (DCl) in D₂O, or a solid acid catalyst is added to the mixture.
-
Reaction: The mixture is heated under an inert atmosphere to facilitate the exchange of protons on the aromatic ring and methyl groups with deuterium from the solvent. The reaction time and temperature are optimized to achieve high levels of deuteration.
-
Work-up and Purification: After the reaction, the mixture is cooled, and the catalyst is neutralized or filtered off. The deuterated product is then extracted from the aqueous phase using an organic solvent. Further purification is typically achieved by column chromatography to yield the final high-purity this compound.
Analytical Characterization
The primary application of this compound is as an internal standard for quantitative analysis.[1] Therefore, its accurate characterization and the development of reliable analytical methods are crucial. The most common techniques for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phenols. When using this compound as an internal standard, it is spiked into the sample prior to extraction and analysis.
Experimental Protocol (Representative GC-MS Method)
-
Sample Preparation:
-
A known amount of this compound is added to the sample.
-
The sample is extracted using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The extract is concentrated and may be derivatized to improve chromatographic performance.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for phenol (B47542) analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity. The molecular ion of the analyte and the deuterated standard are monitored.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is often used for the analysis of phenols in complex matrices.
Experimental Protocol (Representative LC-MS/MS Method)
-
Sample Preparation:
-
A known amount of this compound is added to the sample.
-
The sample is extracted and cleaned up, often using SPE.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for phenols. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Logical Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of fully deuterated this compound is expected to show a significant reduction or complete absence of signals corresponding to the aromatic and methyl protons. A residual signal for the hydroxyl proton may be observed, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbon atoms of the aromatic ring and the methyl groups. The C-D coupling would lead to splitting of these signals.
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak for this compound would be observed at m/z 147, which is 11 mass units higher than the molecular ion of the unlabeled compound (m/z 136). The fragmentation pattern would be similar to the unlabeled compound, with the corresponding fragments showing a mass shift due to the incorporated deuterium atoms.
Applications
The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis by methods such as GC-MS and LC-MS.[1] Its use is crucial in various fields, including:
-
Environmental Analysis: For the accurate quantification of phenolic pollutants in water, soil, and air samples.
-
Food and Beverage Analysis: To monitor the levels of phenolic compounds in food products.
-
Clinical and Toxicological Research: In studies involving the metabolism and pharmacokinetics of phenolic compounds.
-
Drug Development: As an internal standard in bioanalytical assays to support preclinical and clinical studies.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a vital tool for researchers and scientists in various disciplines. Its well-defined chemical and physical properties, coupled with its primary application as a high-purity internal standard, enable accurate and reliable quantification of 2,4,6-trimethylphenol in a wide range of matrices. This guide provides a foundational understanding of its characteristics and applications, empowering professionals in research and drug development to utilize this compound effectively in their analytical workflows.
References
An In-Depth Technical Guide to 2,4,6-Trimethylphenol-D11: Molecular Structure and Weight
This technical guide provides a comprehensive overview of the molecular structure and weight of 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Molecular Identity and Structure
This compound is a synthetically modified version of 2,4,6-Trimethylphenol where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling is strategically placed to offer a distinct mass shift, which is crucial for its use in mass spectrometry-based analytical methods.
The IUPAC name for this compound is 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol.[2][3][4] This nomenclature precisely describes the locations of the deuterium atoms:
-
The three methyl groups at positions 2, 4, and 6 of the phenol (B47542) ring are fully deuterated (tris(trideuteriomethyl)).
-
The two hydrogen atoms on the aromatic ring at positions 3 and 5 are replaced by deuterium (3,5-dideuterio).
The hydroxyl group at position 1 retains its hydrogen atom.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉HD₁₁O[1][] |
| Molecular Weight | 147.26 g/mol [1][2][3][4][6] |
| Exact Mass | 147.157859207 Da[2] |
| CAS Number | 362049-45-4[1][3][4][][6][7][8] |
| Isotopic Purity | 98 atom % D[3][6] |
| Chemical Purity | ≥98%[3] |
| Unlabeled CAS Number | 527-60-6[3][4][6] |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.
Caption: Molecular structure of this compound.
Experimental Protocols
While this guide focuses on the molecular structure and weight, the primary application of this compound is as an internal standard in analytical chemistry. The experimental protocols for its use would be specific to the analytical method being employed (e.g., GC-MS, LC-MS). In general, a known quantity of the deuterated standard is spiked into the sample to be analyzed. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This approach corrects for variations in sample preparation and instrument response.
For instance, in a typical LC-MS workflow, the following logical steps would be taken:
Caption: A generalized workflow for using a deuterated internal standard.
Applications
This compound is primarily used in research settings for:
-
Quantitative analysis: As an internal standard in mass spectrometry to accurately quantify the amount of unlabeled 2,4,6-Trimethylphenol in various matrices.[1]
-
Metabolic studies: To trace the metabolic fate of 2,4,6-Trimethylphenol in biological systems.
-
Environmental monitoring: For the precise measurement of 2,4,6-Trimethylphenol, which is a known environmental contaminant.[6]
The non-labeled compound, 2,4,6-Trimethylphenol, is a probe compound that reacts with dissolved organic matter and is rapidly oxidized by singlet oxygen in aqueous solutions.[1][7][9] Understanding its environmental fate and biological interactions is of significant interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H12O | CID 90472227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. This compound CAS#: 362049-45-4 [amp.chemicalbook.com]
- 8. This compound | 362049-45-4 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Isotopic Purity of 2,4,6-Trimethylphenol-D11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol. This document outlines the synthesis, analysis, and typical purity specifications for this compound, which is frequently utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of stable isotopes like deuterium (B1214612) is a critical tool in drug development, offering a means to trace metabolic pathways and influence pharmacokinetic profiles.[1]
Quantitative Data Summary
The isotopic purity of a deuterated compound is a critical parameter, defining its utility as an internal standard or tracer. Commercially available this compound is typically offered at a high level of isotopic enrichment. The following table summarizes the key purity specifications.
| Parameter | Specification | Source |
| Isotopic Purity (Atom % D) | ≥ 98% | LGC Standards[3] |
| Chemical Purity | ≥ 98% | LGC Standards[3] |
Note: Isotopic purity (Atom % D) refers to the percentage of deuterium atoms at the labeled positions. The chemical purity indicates the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities.
Synthesis of Deuterated Phenols
The synthesis of deuterated phenols, including this compound, can be achieved through several methods. A common approach involves acid-catalyzed hydrogen-deuterium exchange reactions.
General Acid-Catalyzed Deuteration Protocol:
-
Catalyst Preparation: An acid catalyst, such as Amberlyst-15 resin, is dried under a high vacuum over a desiccant like sulfuric acid for 24 hours.
-
Reaction Setup: The phenolic compound is dissolved in deuterium oxide (D₂O) in a sealed tube under an inert atmosphere (e.g., nitrogen). The dried acid catalyst is then added.
-
Reaction Conditions: The mixture is heated for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 110°C) while being protected from light.
-
Work-up: After cooling, the catalyst is removed by filtration. The deuterated phenol (B47542) can then be extracted from the aqueous solution using a suitable organic solvent. The organic phase is subsequently dried, and the solvent is removed under reduced pressure to yield the deuterated product.
The following diagram illustrates the general workflow for the synthesis of deuterated phenols.
Experimental Protocols for Isotopic Purity Determination
The accurate determination of isotopic purity is essential to validate the quality of this compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Isotopic Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a quantitative measure of the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to a known internal standard or a non-deuterated portion of the molecule.
Experimental Protocol:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired. It is crucial to ensure a sufficient relaxation delay between scans to allow for complete relaxation of the protons, which is necessary for accurate integration.
-
Data Analysis: The degree of deuteration is calculated by comparing the integral of the residual proton signals at the aromatic and methyl positions to the integral of a non-deuterated internal standard. The percentage of deuterium incorporation (%D) can be calculated using the following formula:
%D = [1 - (Integral of Deuterated Position / Integral of Non-deuterated Standard)] x 100
Isotopic Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method used to determine the isotopic distribution of a sample, providing the relative abundances of molecules with different numbers of deuterium atoms (e.g., D11, D10, D9, etc.).
Experimental Protocol:
-
Sample Preparation and Derivatization: The this compound sample is dissolved in an appropriate solvent. Phenols can be derivatized, for instance, by silylation, to improve their chromatographic behavior.
-
GC Separation: The sample is injected into a gas chromatograph, where the deuterated compound is separated from any impurities.
-
MS Analysis: The separated compound is then introduced into the mass spectrometer. The mass spectrum will show a cluster of ions corresponding to the different isotopic species (isotopologues).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the ion currents of their respective molecular ions. This provides a detailed isotopic distribution profile of the sample.
The following diagram illustrates the analytical workflow for determining the isotopic purity of this compound.
References
An In-Depth Technical Guide to 2,4,6-Trimethylphenol-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-trimethylphenol (B147578). It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phenols and related compounds in various matrices. This document covers its chemical properties, synthesis, and application in experimental workflows, particularly in conjunction with mass spectrometry-based methods.
Core Data and Properties
This compound is a stable, isotopically labeled version of 2,4,6-trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium (B1214612). This labeling makes it an ideal internal standard for isotope dilution mass spectrometry techniques.
| Property | Value |
| CAS Number | 362049-45-4 |
| Molecular Formula | C₉HD₁₁O |
| Molecular Weight | 147.26 g/mol |
| Synonyms | Phen-3,5-d2-ol, 2,4,6-tri(methyl-d3)-; 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol[1] |
| Appearance | Neat |
| Unlabelled CAS Number | 527-60-6 |
Synthesis of Deuterated Phenols
The introduction of deuterium into phenolic compounds is a critical process for generating internal standards. The most common methods involve hydrogen-deuterium (H-D) exchange reactions, which can be catalyzed by acids or transition metals.
Acid-Catalyzed Deuteration
Acid-catalyzed H-D exchange is a direct method for deuterating the aromatic ring of phenols, especially at the ortho and para positions, which are activated towards electrophilic substitution.[2][3]
Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid (Amberlyst-15)
-
Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[2][3]
-
Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound (e.g., 2,4,6-trimethylphenol) (2 mmol) in deuterium oxide (D₂O, 12 mL).[2][4]
-
Catalyst Addition: Add the dried Amberlyst-15 resin to the solution.
-
Reaction: Heat the mixture for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 110°C) in an oil bath, with the exclusion of light.[4]
-
Isolation: After cooling, filter the mixture to remove the resin. The deuterated phenol (B47542) can be recovered from the filtrate by lyophilization to remove the D₂O.[2]
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Application in Analytical Methods
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phenolic compounds in various matrices, such as environmental water and soil samples.[5][6] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample before processing. The labeled standard is chemically identical to the analyte and therefore experiences the same variations during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved.[5]
Quantification of Phenolic Pollutants in Environmental Samples by GC-MS
This section outlines a general protocol for the analysis of phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Experimental Protocol: GC-MS Analysis of Phenols in Water
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding sodium sulfite.
-
Internal Standard Spiking: Add a known amount of this compound solution to the water sample.
-
Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) to extract the phenols.
-
Elution: Elute the phenols from the SPE cartridge with a suitable organic solvent (e.g., methylene (B1212753) chloride).
-
Derivatization (Optional but common for phenols): To improve volatility for GC analysis, the extracted phenols can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| Injection Mode | Splitless |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Quantification: The concentration of each native phenol is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard (this compound).
Signaling Pathways
As a deuterated internal standard used for analytical quantification, this compound is not expected to have direct biological activity or be involved in signaling pathways. Its utility lies in its chemical and physical properties that allow for the precise measurement of its non-deuterated counterpart and other similar phenolic compounds. The biological effects of the non-deuterated 2,4,6-trimethylphenol would be the subject of separate toxicological and pharmacological studies.
Conclusion
This compound is an essential tool for researchers and analytical chemists requiring accurate and precise quantification of phenolic compounds. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and sample preparation variability, leading to highly reliable data. The synthetic and analytical protocols outlined in this guide provide a framework for its effective application in environmental monitoring, drug development, and other scientific disciplines.
References
Navigating the Safe Handling of 2,4,6-Trimethylphenol-D11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trimethylphenol-D11, a deuterated analog of 2,4,6-Trimethylphenol (B147578). While this document focuses on the deuterated form, the safety and handling procedures are based on the well-documented properties of its non-deuterated counterpart, 2,4,6-Trimethylphenol, due to the limited availability of specific toxicological data for the D11 variant. The fundamental chemical properties and associated hazards are expected to be nearly identical.
Compound Identification and Properties
This compound is a stable isotope-labeled compound primarily used in research and development, often as an internal standard or tracer in metabolic studies.[1] Its physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉D₁₁HO | [2] |
| Molecular Weight | 147.26 g/mol | [2][3] |
| CAS Number | 362049-45-4 | [3][4] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [4] |
| Isotopic Enrichment | 98 atom % D | [5] |
Table 2: Physical and Chemical Properties of 2,4,6-Trimethylphenol (Non-Deuterated)
| Property | Value | Source |
| Chemical Formula | C₉H₁₂O | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| CAS Number | 527-60-6 | [6] |
| Water Solubility | 1.97 g/L | [6] |
| logP | 2.72 | [6] |
| pKa (Strongest Acidic) | 11.07 | [6] |
Hazard Identification and GHS Classification
2,4,6-Trimethylphenol is classified as a hazardous substance. The GHS classification for the non-deuterated form is as follows, and it is prudent to handle this compound with the same precautions.
Table 3: GHS Hazard Classification for 2,4,6-Trimethylphenol
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Sub-category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Skin Sensitization | Sub-category 1B |
| Specific target organ toxicity – single exposure | Category 3 |
| Specific target organ toxicity – repeated exposure | Category 2 |
| Hazardous to the aquatic environment, long-term | Chronic 2 |
(Source: GHS classification data for 2,4,6-trimethylphenol)[7]
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H314: Causes severe skin burns and eye damage.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H335: May cause respiratory irritation.[7]
-
H373: May cause damage to organs through prolonged or repeated exposure.[7]
-
H411: Toxic to aquatic life with long lasting effects.[7]
Experimental Protocols: General Safety and Handling
Detailed experimental protocols for toxicological studies of this compound are not publicly available. However, based on the known hazards of the non-deuterated compound, the following general protocols for safe handling in a laboratory setting are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber). Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls should be worn. |
| Respiratory Protection | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required. |
Hygiene Practices
-
Avoid eating, drinking, or smoking in laboratory areas.[8]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
-
Remove contaminated clothing immediately and wash it before reuse.
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound, from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C9H12O | CID 90472227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 362049-45-4 [amp.chemicalbook.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Showing Compound 2,4,6-Trimethylphenol (FDB010421) - FooDB [foodb.ca]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-60-6 Name: 2,4,6-trimethylphenol [xixisys.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
Navigating the Solubility of 2,4,6-Trimethylphenol-D11: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of deuterated compounds like 2,4,6-Trimethylphenol-D11 is a critical parameter in experimental design, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated analog, 2,4,6-Trimethylphenol. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its well-studied counterpart as a close proxy, a common practice in early-stage research. A disclaimer regarding this extrapolation is duly noted.
Core Solubility Profile
2,4,6-Trimethylphenol is characterized by its phenolic hydroxyl group and three methyl groups on the benzene (B151609) ring. This structure dictates its solubility, rendering it generally soluble in organic solvents and sparingly soluble in water. The hydrophobic nature of the trimethyl-substituted phenyl ring is the primary driver for its low aqueous solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 2,4,6-Trimethylphenol in various solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.01 g/L[1] |
| Water | 25 | 1200 mg/L[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |
Qualitative assessments indicate that 2,4,6-Trimethylphenol is also highly soluble in other common organic solvents such as ethanol, acetone, and ether[3].
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.
Detailed Shake-Flask Method Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture in a thermostated shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary study can determine the minimum time required to achieve equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
To ensure complete removal of solid particles, centrifuge the sample at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the processes involved in solubility determination and the logical flow of assessing compound properties, the following diagrams are provided.
References
An In-depth Technical Guide to the Analysis of 2,4,6-Trimethylphenol
This technical guide provides a comprehensive review of the analytical methodologies for the determination of 2,4,6-trimethylphenol (B147578), a compound of interest in environmental monitoring, industrial quality control, and drug development. The following sections detail the common analytical techniques, experimental protocols, and associated quantitative performance data, tailored for researchers, scientists, and professionals in drug development.
Introduction to 2,4,6-Trimethylphenol Analysis
2,4,6-Trimethylphenol (2,4,6-TMP), also known as mesitol, is a substituted phenol (B47542) with various industrial applications, including the manufacturing of antioxidants, resins, and as an intermediate in chemical synthesis.[1] Its presence in environmental samples is a subject of monitoring due to its potential ecological impact.[1] Accurate and robust analytical methods are crucial for quantifying 2,4,6-TMP in diverse matrices, ranging from environmental waters and soils to industrial process streams and pharmaceutical preparations. The primary analytical techniques employed for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Chromatographic Methods for 2,4,6-Trimethylphenol Analysis
Chromatographic techniques are the cornerstone of 2,4,6-TMP analysis, providing the necessary separation from complex sample matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of phenolic compounds. Reverse-phase (RP) chromatography is the most common mode used for 2,4,6-TMP, employing a nonpolar stationary phase and a polar mobile phase.
A common approach for the HPLC analysis of 2,4,6-trimethylphenol involves a C18 column with a simple isocratic mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A Newcrom R1 HPLC column is one option for this analysis.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier is typically used. For standard UV detection, phosphoric acid is a suitable choice. For applications compatible with mass spectrometry, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV detection is commonly performed at wavelengths of 254 nm or 277 nm.[3]
-
Internal Standard: For quantitative analysis, 2,4-dichlorophenol (B122985) can be used as an internal standard.[4]
A general workflow for the HPLC analysis of 2,4,6-trimethylphenol is depicted below.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4,6-TMP. It has been widely used for the analysis of phenols in various matrices, including tobacco smoke.[5]
For GC analysis of phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape.
-
Sample Preparation and Derivatization:
-
Extract the sample with a suitable solvent like dichloromethane.
-
To enhance volatility, derivatize the extracted phenols. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
-
Instrumentation: A GC system coupled to a mass spectrometer is required.
-
Column: A wall-coated open tubular glass capillary column is frequently used.[5]
-
Carrier Gas: Helium is a common choice for the carrier gas.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) is a standard ionization technique for GC-MS analysis.
Below is a diagram illustrating the general workflow for GC-MS analysis of 2,4,6-trimethylphenol.
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample before GC-MS analysis.
-
SPME Fiber: Various fiber coatings can be used, with the choice depending on the analyte's polarity.
-
Extraction: The fiber is exposed to the sample (either headspace or direct immersion) to allow for the adsorption of analytes.
-
Desorption and Analysis: The fiber is then inserted into the hot GC inlet, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by MS.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-resolution version of HPLC that uses smaller particle size columns to achieve faster separations and better resolution.
For high-sensitivity analysis, especially in complex matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is an excellent choice.
-
Column: A Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) has been used for the analysis of 2,4,6-trimethylphenol.[7]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid, is common.
-
Mass Spectrometry: Electrospray ionization (ESI) is a typical ionization source for LC-MS analysis of phenolic compounds. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM).
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following tables summarize the available quantitative data for the analysis of 2,4,6-trimethylphenol by different techniques.
Table 1: HPLC Methods - Quantitative Performance
| Parameter | Method | Details | Value | Reference |
| Concentration Range | HPLC-UV | Analysis of automobile exhaust | 1-10 ppm (0.03-0.18 mg/m³) | [4] |
Table 2: GC-MS Methods - Quantitative Performance
| Parameter | Method | Details | Value | Reference |
| --- | --- | --- | --- | --- |
Note: Detailed quantitative data such as LOD and LOQ for specific, validated methods for 2,4,6-trimethylphenol are not consistently reported in the readily available literature. The determination of LOD and LOQ is method-specific and depends on the instrumentation and experimental conditions. A common approach to estimate these values is based on the standard deviation of the response and the slope of the calibration curve.
Sample Preparation
The choice of sample preparation technique is critical for accurate and precise analysis of 2,4,6-trimethylphenol. The primary goal is to extract the analyte from the sample matrix and remove interfering substances.
-
Liquid-Liquid Extraction (LLE): This is a classic method for extracting organic compounds from aqueous samples using an immiscible organic solvent like dichloromethane.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for concentrating the analyte and cleaning up the sample.
-
Solid-Phase Microextraction (SPME): As mentioned earlier, SPME is a solventless extraction method that is well-suited for GC analysis.
The logical relationship for selecting a sample preparation method is outlined below.
Conclusion
The analysis of 2,4,6-trimethylphenol can be effectively achieved using a variety of chromatographic techniques. HPLC with UV detection offers a robust and straightforward method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, GC-MS and UPLC-MS/MS are the methods of choice. Proper sample preparation is paramount to achieving accurate and reliable results. This guide provides a foundation of the available analytical methodologies, and researchers are encouraged to optimize these methods for their specific applications and matrices.
References
- 1. Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis [mdpi.com]
- 2. Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for 2,4,6-Trimethylphenol (HMDB0032544) [hmdb.ca]
Synthesis of deuterated phenols for research
An In-depth Technical Guide to the Synthesis of Deuterated Phenols for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing deuterated phenolic compounds. These isotopically labeled molecules are invaluable tools in drug discovery, metabolic research, and quantitative analysis. The strategic incorporation of deuterium (B1214612) can significantly alter a compound's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes involving C-H bond cleavage.[1] This can lead to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and enhanced therapeutic efficacy.[1]
Synthesis Methodologies
The synthesis of deuterated phenols is primarily achieved through two main strategies: direct hydrogen-deuterium (H-D) exchange on a pre-existing phenol (B47542) and the de novo synthesis from deuterated precursors. The choice of method depends on the desired degree and position of deuteration, the substrate's tolerance to reaction conditions, and the availability of starting materials.[1][2]
Hydrogen-Deuterium (H-D) Exchange
H-D exchange is the most common and direct method for introducing deuterium into the phenolic ring.[2] It involves treating the phenol with a deuterium source, often in the presence of a catalyst, to replace hydrogen atoms with deuterium. The hydroxyl proton of a phenol is highly labile and exchanges almost instantaneously with deuterium from sources like D₂O.[3] The exchange of hydrogens on the aromatic ring is a slower process that typically requires catalytic activation and energy input.[3]
Acid-Catalyzed H-D Exchange: This is a straightforward method for deuterating the aromatic ring, particularly at the electron-rich ortho and para positions.[2][4] Various deuterated acids can be used, including DCl, D₂SO₄, and deuterated trifluoroacetic acid (CF₃COOD).[4][5][6] Heterogeneous acid catalysts, such as the polymer-supported resin Amberlyst-15, are also effective and offer simplified work-up procedures.[2][7]
Base-Catalyzed H-D Exchange: In alkaline solutions (e.g., NaOD in D₂O), phenols can undergo H-D exchange, predominantly at the ortho and para positions.[8] This method is particularly useful for labeling phenolic alkaloids which contain both the hydroxyl and a basic amino group.[8]
Transition Metal-Catalyzed H-D Exchange: Various transition metals, including platinum, palladium, iridium, and rhodium, can catalyze the H-D exchange on aromatic rings.[9] A highly effective system utilizes Platinum on carbon (Pt/C) with D₂O as the deuterium source and H₂ gas as a co-catalyst.[9] This method can achieve high levels of deuteration under relatively mild conditions, even at room temperature for activated substrates like phenol.[9]
Microwave-Assisted Deuteration: Microwave irradiation can be used to accelerate H-D exchange reactions, significantly reducing reaction times compared to conventional heating.[2] This technique can be applied in conjunction with acid or transition metal catalysts.[2]
De Novo Synthesis from Deuterated Precursors
This approach involves constructing the deuterated phenol from smaller, isotopically labeled building blocks, offering precise control over the site of deuteration.[1] A common strategy involves the use of deuterated Grignard reagents.
Synthesis via Deuterated Grignard Reagents: An aryl halide can be converted into a deuterated Grignard reagent, which is then oxidized to yield the corresponding deuterated phenol. This method is advantageous for introducing deuterium at specific positions that may not be accessible through H-D exchange. For example, a deuterated aryl Grignard reagent can be reacted with an electrophilic oxygen source, followed by an acidic workup, to produce the target phenol.
Data Presentation
The following tables summarize quantitative data for various deuteration methods, allowing for easy comparison of their efficacy.
Table 1: Acid-Catalyzed H-D Exchange of Phenols
| Phenolic Compound | Catalyst/Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|---|
| Phenol | DCl / D₂O (pD 0.32) | Reflux | 1 - 6 | Quantitative (positions not specified) | [10] |
| Dihydroxybenzenes | Amberlyst-15 / D₂O | 110 | 24 | High (specifics vary by isomer) | [7] |
| Acetaminophen | CF₃COOD | 25 - 100 | 0.5 - 24 | >98% at C3, C5 | [4] |
| 3,5-Dihydroxybenzoic acid | DCl / D₂O | Reflux | N/A | Quantitative at C2, C4, C6 (d₃) |[10] |
Table 2: Transition Metal-Catalyzed H-D Exchange of Phenols
| Phenolic Compound | Catalyst/Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|---|
| Phenol | Pt/C / D₂O / H₂ | ~20 | 24 | 98% (d₅) | [9] |
| Pyrocatechol | Pt/C / D₂O / H₂ | 80 | 24 | >98% (d₄) | [9] |
| 2,6-Dimethylphenol | Pt/C / D₂O / H₂ | 180 | 24 | 98% (d₉) | [9] |
| 4-n-Propylphenol | Pt/C / D₂O / H₂ | 80 | 24 | 98% at C1, 48% at C2 |[9] |
Note: Deuterium incorporation levels and yields can vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deuteration using DCl/D₂O[2][10]
-
Preparation: Dissolve or suspend the phenolic compound in deuterium oxide (D₂O).
-
Acidification: Carefully add deuterium chloride (DCl) to adjust the pD to approximately 0.32.[2][10]
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen) for a duration of one to six hours.[2][10]
-
Work-up: After cooling, remove the D₂O and DCl, typically by lyophilization, to obtain the crude deuterated phenol.[2][10]
-
Purification: If necessary, purify the product using standard techniques such as recrystallization or column chromatography.
Protocol 2: Heterogeneous Acid-Catalyzed Deuteration using Amberlyst-15[2][7]
-
Catalyst Preparation: Dry Amberlyst-15 resin under high vacuum over sulfuric acid for 24 hours.[2][7]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the phenolic compound (e.g., 2 mmol) with D₂O (e.g., 12 mL) and the dried Amberlyst-15 resin (e.g., 100 mg).[2][7]
-
Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.[2][7]
-
Work-up: After cooling, filter off the Amberlyst-15 resin.
-
Isolation: Remove the D₂O by lyophilization. The deuterated product can then be extracted with a suitable organic solvent and dried.
Protocol 3: Pt/C-Catalyzed H-D Exchange[9]
-
Reaction Mixture: In a pressure-resistant vessel, combine the phenol, a catalytic amount of Pt/C (e.g., 10 wt%), and D₂O.
-
Deuteration: Introduce a hydrogen (H₂) atmosphere. While seemingly counterintuitive, the presence of H₂ is essential for the catalytic activity in this system.[9]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 180°C) for several hours to overnight.[2][9]
-
Work-up: After the reaction, filter the catalyst. Extract the deuterated phenol from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of deuterated phenols via H-D exchange.
Caption: Simplified mechanism for electrophilic aromatic substitution in acid-catalyzed deuteration.
Caption: Logical workflow for the de novo synthesis of phenols using Grignard reagents.
Analysis and Troubleshooting
Characterization: The degree and location of deuterium incorporation must be confirmed analytically. The primary methods are:
-
¹H NMR Spectroscopy: The disappearance or reduction in the integration of signals corresponding to exchanged protons provides a quantitative measure of deuteration.[3]
-
²H NMR Spectroscopy: Directly detects the incorporated deuterium atoms.
-
Mass Spectrometry (MS): The mass shift corresponding to the number of incorporated deuterium atoms confirms the overall level of deuteration.[3]
Common Issues:
-
Back-Exchange: The substitution of deuterium atoms back to protons is a common problem, often caused by protic solvents (e.g., H₂O, methanol) or acidic/basic conditions during work-up and storage.[3] To minimize this, use anhydrous, aprotic solvents and neutral conditions whenever possible, and store the final product in a dry, inert atmosphere.[3]
-
Incomplete Deuteration: If deuteration levels are low, consider extending the reaction time, increasing the temperature (if the compound is stable), or using a larger excess of the deuterium source.[3]
-
Disappearance of -OH Signal in ¹H NMR: The phenolic proton signal often disappears in ¹H NMR spectra run in deuterated solvents like CDCl₃ or DMSO-d₆. This is due to rapid chemical exchange with trace D₂O in the NMR solvent and is expected.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1278. Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Theoretical Mass of 2,4,6-Trimethylphenol-D11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical mass of the deuterated isotopologue 2,4,6-Trimethylphenol-D11. This compound is of significant interest in various research fields, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
Calculation of Theoretical Mass
The theoretical mass of a molecule is the sum of the exact masses of its constituent isotopes. For this compound, the molecular formula is C₉D₁₁HO. The calculation involves the summation of the masses of nine Carbon-12 atoms, eleven Deuterium atoms, one Hydrogen-1 atom, and one Oxygen-16 atom.
The precise calculation is as follows:
-
9 x Mass of Carbon-12: 9 x 12.0000000000 Da = 108.0000000000 Da
-
11 x Mass of Deuterium (²H): 11 x 2.0141017778 Da = 22.1551195558 Da
-
1 x Mass of Hydrogen-1 (¹H): 1 x 1.0078250322 Da = 1.0078250322 Da
-
1 x Mass of Oxygen-16 (¹⁶O): 1 x 15.9949146196 Da = 15.9949146196 Da
Total Theoretical Mass = 147.1578592076 Da [1][2]
This value is the monoisotopic mass, which is crucial for high-resolution mass spectrometry analysis. The nominal molecular weight, often used in lower-resolution applications, is 147.26 g/mol .[1][3]
Data Presentation
The following table summarizes the quantitative data used in the calculation of the theoretical mass of this compound.
| Constituent Element | Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon | ¹²C | 9 | 12.0000000000 | 108.0000000000 |
| Hydrogen | ²H (Deuterium) | 11 | 2.0141017778 | 22.1551195558 |
| Hydrogen | ¹H | 1 | 1.0078250322 | 1.0078250322 |
| Oxygen | ¹⁶O | 1 | 15.9949146196 | 15.9949146196 |
| Total | 22 | 147.1578592076 |
Experimental Protocols
General Synthetic Approach: Deuteration of 2,4,6-Trimethylphenol (B147578)
The synthesis of this compound would likely involve the deuteration of 2,4,6-trimethylphenol. A common industrial method for synthesizing the unlabeled compound is the gas-phase alkylation of phenol (B47542) with methanol (B129727) using metal oxide catalysts.
A plausible laboratory-scale synthesis for the deuterated compound could involve the following conceptual steps:
-
Synthesis of Deuterated Precursors: This would involve obtaining or synthesizing deuterated methylating agents, such as deuterated methanol (CD₃OD), and potentially a deuterated phenol.
-
Catalytic Deuteromethylation: The core of the synthesis would be the reaction of phenol with a deuterated methylating agent in the presence of a suitable catalyst, such as a solid acid catalyst, to introduce the deuterated methyl groups onto the phenol ring.
-
Purification: The resulting product mixture would require purification, likely through techniques such as distillation or chromatography, to isolate the this compound.
Analytical Protocol: Use as an Internal Standard in Mass Spectrometry
This compound is frequently used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements. A general protocol for its use is as follows:
-
Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol, isopropanol).
-
Spiking of Samples: A known volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples.
-
Sample Preparation: The samples are then subjected to the appropriate extraction and preparation procedures for the analyte of interest.
-
LC-MS/GC-MS Analysis: The prepared samples are analyzed by LC-MS or GC-MS. The mass spectrometer is set to monitor for at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to the calibration curve generated from the standards.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the calculation of the theoretical mass of this compound.
Caption: Calculation of the theoretical mass of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,4,6-Trimethylphenol-D11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes is a cornerstone of research and development in the pharmaceutical and environmental sciences. The use of internal standards is a critical component of robust analytical methodologies, particularly for chromatographic techniques coupled with mass spectrometry. 2,4,6-Trimethylphenol-D11 is a deuterated analog of 2,4,6-trimethylphenol, making it an excellent internal standard for the quantitative analysis of its non-labeled counterpart and other phenolic compounds.[1] Its near-identical physicochemical properties to the native analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction recovery, injection volume, and instrument response.[2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Advantages of Using this compound
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
High Accuracy and Precision: It corrects for analyte loss during sample preparation and analysis, leading to more accurate and precise results.[2]
-
Matrix Effect Compensation: The internal standard experiences the same matrix effects (ion suppression or enhancement) as the analyte, thereby mitigating their impact on quantification.
-
Improved Method Robustness: It accounts for variations in instrument performance and injection volume, making the analytical method more reliable.
-
Co-elution with Analyte: Its chromatographic behavior is nearly identical to the native compound, ensuring that both are subjected to the same conditions throughout the analysis.[3]
Application Areas
This compound is a valuable tool for a wide range of applications, including:
-
Environmental Monitoring: Quantification of phenolic pollutants in water, soil, and sediment samples.
-
Food and Beverage Analysis: Determination of phenolic compounds in complex food matrices.
-
Biological Monitoring: Analysis of phenolic compounds and their metabolites in biological fluids such as plasma and urine for pharmacokinetic and toxicokinetic studies.
-
Drug Development: As a tracer for quantitation during the drug development process.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of phenolic compounds using a deuterated internal standard like this compound. The data demonstrates the enhanced performance of the analytical method when an internal standard is employed.
Table 1: GC-MS Method Performance for Phenol Analysis in Water
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linearity (R²) | 0.995 | > 0.999 |
| Accuracy (% Recovery) | 75-115% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
| Limit of Detection (LOD) | 0.1 µg/L | 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.3 µg/L | 0.15 µg/L |
Table 2: LC-MS/MS Method Performance for Phenolic Compound Analysis in Wastewater
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linearity (R²) | 0.992 | > 0.998 |
| Accuracy (% Recovery) | 70-120% | 92-110% |
| Precision (% RSD) | < 20% | < 8% |
| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 0.4 µg/L |
Experimental Protocols
Detailed methodologies for the analysis of phenolic compounds using this compound as an internal standard are provided below for water and soil matrices.
Protocol 1: Analysis of Phenolic Compounds in Water by GC-MS
This protocol describes the determination of phenolic compounds in water samples using solid-phase extraction (SPE) followed by GC-MS analysis with this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Preservation: Acidify the water sample to a pH < 2 with sulfuric acid.
-
Spiking: Add a known amount of this compound internal standard solution to a 1 L water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methylene (B1212753) chloride, followed by 10 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed, dry the cartridge by drawing air through it for 10-20 minutes.
-
Elution: Elute the trapped analytes and the internal standard with 5-10 mL of methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantitation Ions: Monitor at least two characteristic ions for each analyte and the internal standard.
-
3. Quantification
The concentration of each phenolic compound is calculated based on the ratio of the peak area of the analyte to the peak area of this compound, using a calibration curve prepared with standards containing known concentrations of the analytes and the internal standard.
Caption: Workflow for the analysis of phenolic compounds in water.
Protocol 2: Analysis of Phenolic Compounds in Soil by GC-MS
This protocol details the extraction and analysis of phenolic compounds from soil samples using Soxhlet extraction and GC-MS with this compound as an internal standard.
1. Sample Preparation (Soxhlet Extraction)
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking: Add a known amount of this compound internal standard solution to a 10 g subsample of soil.
-
Extraction: Place the spiked soil sample in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) for 16-24 hours.
-
Drying: Pass the extract through anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Exchange and Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator. Add 10 mL of hexane and re-concentrate to 1 mL to ensure complete removal of acetone.
2. GC-MS Analysis
The GC-MS analysis is performed using the same conditions as described in Protocol 1.
3. Quantification
Quantification is performed as described in Protocol 1.
Caption: Workflow for the analysis of phenolic compounds in soil.
Protocol 3: Analysis of Phenolic Compounds by LC-MS/MS
This protocol is applicable for the analysis of phenolic compounds in aqueous samples or extracts from solid matrices.
1. Sample Preparation
Sample preparation can be performed as described in Protocol 1 (for water) or Protocol 2 (for soil), with the final extract being reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water).
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two MRM transitions for each analyte and the internal standard.
-
3. Quantification
Quantification is performed by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of phenolic compounds in a variety of complex matrices. Its chemical similarity to the analytes of interest ensures that it effectively compensates for analytical variability, leading to high-quality, defensible data. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement high-precision analytical methods for phenolic compound analysis.
References
GC-MS Method for the Quantification of 2,4,6-Trimethylphenol using 2,4,6-Trimethylphenol-D11 as an Internal Standard
Application Note
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4,6-Trimethylphenol in various matrices. The use of a stable isotope-labeled internal standard, 2,4,6-Trimethylphenol-D11, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of this phenolic compound.
Introduction
2,4,6-Trimethylphenol is a substituted phenol (B47542) that finds applications in various industrial processes and may be of interest in environmental and biological monitoring. Accurate quantification is crucial for understanding its distribution, metabolism, and potential toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds like 2,4,6-Trimethylphenol.[3] The isotope dilution technique, employing a deuterated internal standard, is a gold standard for quantitative analysis as it effectively compensates for matrix effects and procedural losses.[2][4]
This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data processing for the determination of 2,4,6-Trimethylphenol.
Experimental
Reagents and Materials
-
2,4,6-Trimethylphenol (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following instrumental parameters are recommended and can be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Inlet Temperature | 280°C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[3] |
| Oven Program | Initial temperature of 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230°C[3] |
| Transfer Line Temp. | 280°C[3] |
| Solvent Delay | 4 min |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. The following ions are recommended for quantification and qualification of 2,4,6-Trimethylphenol and its deuterated internal standard.
Table 2: Selected Ions for SIM Analysis
| Compound | Role | m/z |
| 2,4,6-Trimethylphenol | Quantifier | 136[5] |
| Qualifier | 121[5] | |
| This compound | Quantifier | 147 |
| Qualifier | 132 |
Note: The molecular weight of 2,4,6-Trimethylphenol is 136.19 g/mol and this compound is approximately 147.26 g/mol . The selected ions correspond to the molecular ion [M]+ and a characteristic fragment ion.[5]
Protocols
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4,6-Trimethylphenol and this compound in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,4,6-Trimethylphenol primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Calibration Curve Standards: To each calibration standard, add a fixed amount of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound in each standard.
Sample Preparation (Aqueous Samples)
This protocol outlines a general procedure for the extraction of 2,4,6-Trimethylphenol from aqueous samples using Solid Phase Extraction (SPE).
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the final extract to a GC vial for analysis.
Data Analysis and Quantitative Results
The concentration of 2,4,6-Trimethylphenol in the samples is determined by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 3: Expected Quantitative Performance Data
| Parameter | Expected Value |
| Retention Time (RT) | |
| 2,4,6-Trimethylphenol | ~ 8.5 min |
| This compound | ~ 8.45 min |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Accuracy & Precision | |
| Recovery | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Note: The expected performance data is based on typical results for similar methods and should be established and verified by the end-user.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,4,6-Trimethylphenol in Environmental Samples by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trimethylphenol (B147578) is a phenolic compound that can be found in the environment as a result of industrial processes and the degradation of certain pesticides. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring and risk assessment. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as a D11 analog of 2,4,6-trimethylphenol, provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantitative analysis of 2,4,6-trimethylphenol in water samples using a D11 deuterated analog as an internal standard.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analytical method described. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 92% - 107% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Experimental Protocols
1. Materials and Reagents
-
2,4,6-Trimethylphenol analytical standard
-
2,4,6-Trimethylphenol-D11 internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 2,4,6-trimethylphenol and its D11-analog in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 2,4,6-trimethylphenol stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the D11-internal standard at an appropriate concentration in methanol.
-
Sample Preparation (Water Samples):
-
To a 100 mL water sample, add the D11-internal standard to a final concentration of 10 ng/mL.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.[3]
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
3. LC-MS/MS Method
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0.0 20 1.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) 2,4,6-Trimethylphenol 135.1 120.1 -15 | this compound | 146.1 | 128.1 | -15 |
-
4. Data Analysis and Quantification
Quantification is performed using the ratio of the peak area of the native analyte to the peak area of the corresponding deuterated internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 2,4,6-trimethylphenol in the samples is then determined from this calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of 2,4,6-trimethylphenol.
References
Application Notes and Protocols for Phenolic Compound Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds in various matrices is crucial for research, quality control, and drug development due to their significant biological activities. This document provides detailed application notes and protocols for the sample preparation of phenolic compounds for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of deuterated internal standards is highlighted as a robust method to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like deuterated phenols, is considered a gold standard for quantitative analysis.[1][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled (e.g., deuterated) analog of the analyte to the sample at the beginning of the analytical process.[1][2] The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, derivatization, and chromatographic separation.[1][2] By measuring the ratio of the native analyte to the deuterated internal standard using a mass spectrometer, accurate quantification can be achieved, compensating for potential losses during sample workup and variations in instrument performance.[1][2]
Experimental Workflows
A general workflow for the analysis of phenolic compounds using deuterated internal standards is presented below. The specific steps may vary depending on the sample matrix and the analytical technique employed.
Caption: General experimental workflow for phenolic compound analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds using deuterated internal standards with different sample preparation and analysis methods. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Method | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOD | LOQ | Citation(s) |
| Phenolic Acids | LC-MS/MS | Plasma, Urine, Liver | >60 | <15 | <15 | - | - | [3][4] |
| Flavonoids | LC-MS/MS | Plasma | 86.58 - 97.32 | <10 | <10 | - | - | [5] |
| Various Phenols | LC-MS/MS | Solid Residues | 70.1 - 115.0 | <6.63 | <15.00 | - | - | [6] |
| 11 Phenols | SPE-HPLC | Drinking Water | 87 - 108 | 1.4 - 6.7 | - | - | - | [7] |
| Phenols & Pesticides | SPE-HPLC | Water | >70 (most compounds) | <3 | - | 0.2 - 0.8 µg/L | - | |
| Phenol | GC-MS | Water | - | - | - | 4.38 - 89.7 ng/L | 7.83 - 167 ng/L | [2] |
| Phenolic Compounds | GC-MS | Atmospheric Samples | - | - | - | 0.317 - 0.410 µg/mL | 0.085 - 1.53 µg/mL | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Phenols from Water for GC-MS or LC-MS/MS Analysis
This protocol is adapted from EPA Method 528 and is suitable for the extraction of a wide range of phenolic compounds from drinking water.[9]
Materials:
-
Polystyrene-divinylbenzene (PS-DVB) SPE cartridges
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663)
-
Deuterated internal standard stock solution
-
Sample containers
-
SPE manifold
Procedure:
-
Sample Pretreatment:
-
To a 1 L water sample, add a known amount of the deuterated internal standard stock solution.
-
If the sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) to dechlorinate.
-
Adjust the sample pH to ≤ 2 with 6 N HCl.[9]
-
-
SPE Cartridge Conditioning:
-
Wash the PS-DVB SPE cartridge with 3 x 5 mL of DCM.
-
Condition the cartridge with 3 x 5 mL of methanol, ensuring the sorbent does not go dry after the final wash.
-
Equilibrate the cartridge with 10 mL of 0.05 N HCl.[9]
-
-
Sample Loading:
-
Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[9]
-
-
Cartridge Drying:
-
After the sample has passed through, dry the cartridge under vacuum for 15 minutes.[9]
-
-
Elution:
-
Attach a drying cartridge containing anhydrous sodium sulfate to the outlet of the SPE cartridge.
-
Elute the retained phenolic compounds with two portions of 5 mL DCM.
-
-
Concentration and Analysis:
-
Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.
-
Add any additional internal standards if required and adjust the final volume to 1 mL with DCM. The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Phenolic Compounds from Plasma for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of phenolic compounds from biological fluids like plasma.[3]
Materials:
-
Ethyl acetate (B1210297) (EtOAc, HPLC grade)
-
Formic acid (HCOOH)
-
Deuterated internal standard stock solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking:
-
To a 500 µL plasma sample in a centrifuge tube, add a known amount of the deuterated internal standard stock solution.
-
-
Acidification (Optional but Recommended):
-
Acidify the plasma sample by adding 1% v/v formic acid. This helps to protonate the phenolic compounds, increasing their solubility in the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes to separate the layers.[3]
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step two more times with fresh ethyl acetate.
-
Combine all the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Plant Material for LC-MS/MS Analysis
This protocol is a general method for the efficient extraction of phenolic compounds from plant matrices.[10][11]
Materials:
-
Methanol or ethanol-water mixture (e.g., 80% methanol)
-
Deuterated internal standard stock solution
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Weigh a known amount of dried and ground plant material (e.g., 100 mg) into a centrifuge tube.
-
Add a known amount of the deuterated internal standard stock solution.
-
-
Extraction:
-
Add a specific volume of the extraction solvent (e.g., 1 mL of 80% methanol).
-
Place the sample in an ultrasonic bath or use a probe sonicator. Optimal conditions (e.g., 2 minutes extraction time, 55% amplitude) should be determined for each specific plant material.[10]
-
-
Centrifugation:
-
After sonication, centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
-
Collection and Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 4: Derivatization of Phenolic Compounds with BSTFA for GC-MS Analysis
This protocol describes a common silylation procedure to increase the volatility of phenolic compounds for GC-MS analysis.[1][12]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (optional, as a catalyst)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
The dried extract from Protocol 1, 2, or 3 should be reconstituted in a suitable aprotic solvent (e.g., 100 µL of acetone (B3395972) or ethyl acetate) in a reaction vial.
-
-
Derivatization Reaction:
-
Heating:
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system. Derivatization in acetone can be very rapid, sometimes completing within 15 seconds at room temperature.[12]
-
Signaling Pathways and Logical Relationships
The use of deuterated internal standards follows a clear logical relationship to ensure accurate quantification by correcting for variations throughout the analytical process.
Caption: Logic of using deuterated standards for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4,6-Trimethylphenol-D11 in Environmental Water Testing
Application Note & Protocol
Introduction
The accurate quantification of phenolic compounds in environmental water samples is critical due to their potential toxicity and widespread presence from industrial and agricultural sources. Phenols are a class of organic compounds consisting of a hydroxyl group bonded directly to an aromatic hydrocarbon ring. Their analysis in complex matrices like environmental water is often challenging due to potential sample loss during preparation and matrix effects during instrumental analysis. The use of isotopically labeled internal standards, such as 2,4,6-Trimethylphenol-D11, is a robust analytical strategy to overcome these challenges.
This compound is the deuterated analog of 2,4,6-trimethylphenol. By replacing hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical and physical properties. This allows it to serve as an ideal internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). When added to a sample at a known concentration at the beginning of the analytical process, it co-extracts with the target analytes and experiences similar matrix effects. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard, enabling accurate correction and quantification.[1]
This document provides detailed application notes and a protocol for the use of this compound as an internal standard for the analysis of phenolic compounds in environmental water samples, with a focus on methods analogous to the US EPA Method 528 for the determination of phenols in drinking water.[2][3]
Principle of the Method
A measured volume of a water sample is fortified with a known amount of this compound (and other deuterated surrogates if necessary). The sample is then passed through a solid-phase extraction (SPE) cartridge where the phenolic compounds, including the deuterated standard, are adsorbed.[4] The cartridge is subsequently washed to remove interferences, and the analytes are eluted with an organic solvent. The eluate is concentrated and analyzed by GC-MS. Quantification is achieved by comparing the response of the native phenol (B47542) analytes to the response of the this compound internal standard.[2]
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following table summarizes typical performance data for the analysis of phenols in water using a deuterated internal standard approach, based on criteria from similar EPA methods.
| Parameter | Typical Value/Range | Description |
| Surrogate Recovery | 70-130% | The acceptable recovery range for deuterated phenol surrogates in a fortified sample, ensuring the extraction process was efficient.[2] |
| Method Detection Limit (MDL) | 0.02 - 0.6 µg/L | The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. This is compound-specific.[2][5] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Relative Standard Deviation (RSD) | < 15% | A measure of the precision of the analytical method, calculated from replicate measurements. |
| Calibration Range | 0.1 - 15 µg/L | The range of concentrations over which the analytical method is linear and quantitative. For some less sensitive phenols, this range may start at 1.0 µg/L.[2] |
Experimental Protocol
This protocol is based on the principles of US EPA Method 528 for the analysis of phenols in drinking water and is adapted for the use of this compound as an internal standard.[2][4]
1. Materials and Reagents
-
This compound standard solution (e.g., 100 µg/mL in methanol)
-
Target phenol analyte standards
-
Reagent water (HPLC grade or equivalent)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (DCM) (GC grade)
-
Hydrochloric acid (HCl), 6N
-
Sodium sulfite (B76179) (ACS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene, 500 mg)
-
Glassware: 1 L amber bottles, volumetric flasks, graduated cylinders, vials
-
Nitrogen evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles.
-
If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter of sample.
-
Acidify the sample to a pH ≤ 2 with 6N HCl.[4]
-
Store samples at 4°C and analyze within 14 days of collection.
3. Sample Preparation and Extraction
-
Fortification: To a 1 L water sample, add a known volume of the this compound stock solution to achieve a final concentration of 2 µg/L.[2] If other target phenols are being quantified, their respective deuterated analogs should also be added.
-
SPE Cartridge Conditioning:
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under a vacuum for 15 minutes to remove residual water.
-
Elution:
-
Place a collection vial under the SPE cartridge.
-
Elute the trapped analytes with an initial 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[4]
-
-
Concentration: Concentrate the eluate to a final volume of 0.7-0.9 mL under a gentle stream of nitrogen at 35°C. Adjust the final volume to 1 mL with DCM.[4]
4. GC-MS Analysis
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Mass Range: 45-350 amu (for full scan).
-
Transfer Line Temperature: 280°C.
-
5. Quantification
-
Identify the target phenols and this compound based on their retention times and characteristic mass spectra.
-
Quantify the native phenol analytes using the ratio of the peak area of the native analyte to the peak area of the this compound internal standard.
-
Calculate the concentration of each analyte using a calibration curve prepared with standards containing the native analytes and the internal standard at a constant concentration.
Diagrams
References
Application Notes and Protocols for the Quantification of 2,4,6-trimethylphenol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-trimethylphenol (B147578) (TMP) is a substituted phenol (B47542) that may be present in biological systems through environmental exposure or as a metabolite of certain industrial compounds. Its quantification in biological matrices such as plasma, serum, and urine is crucial for toxicological assessments, human biomonitoring studies, and understanding its potential physiological effects. This document provides detailed protocols for the extraction and quantification of 2,4,6-trimethylphenol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for this class of compounds.
Experimental Protocols
Protocol 1: Quantification of 2,4,6-trimethylphenol in Human Plasma/Serum by GC-MS
This protocol details the liquid-liquid extraction (LLE) of 2,4,6-trimethylphenol from human plasma or serum, followed by derivatization and analysis using GC-MS.
1. Materials and Reagents
-
Solvents: Hexane (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Acetonitrile (B52724) (HPLC grade), Pyridine (B92270) (anhydrous)
-
Reagents: 2,4,6-trimethylphenol analytical standard, 2,4,6-trimethylphenol-d11 (internal standard), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous sodium sulfate (B86663), 1 M Hydrochloric acid (HCl)
-
Supplies: Glass centrifuge tubes (15 mL) with PTFE-lined caps, Pasteur pipettes, Nitrogen evaporator, Heating block, GC vials with inserts and caps, Vortex mixer, Centrifuge
2. Sample Preparation and Extraction
-
Sample Thawing: Allow frozen plasma/serum samples to thaw completely at room temperature.
-
Internal Standard Spiking: To 1.0 mL of plasma/serum in a glass centrifuge tube, add 10 µL of 1 µg/mL this compound in acetonitrile (final concentration 10 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 100 µL of 1 M HCl to the sample to adjust the pH to approximately 2-3. Vortex for 10 seconds.
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of a hexane:MTBE (1:1, v/v) mixture to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass centrifuge tube using a Pasteur pipette.
-
Second Extraction: Repeat the extraction (step 4) on the remaining aqueous layer with another 5.0 mL of the hexane:MTBE mixture.
-
Combine Extracts: Combine the second organic extract with the first one.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1][2][3]
-
Reaction: Cap the tube tightly and heat at 70°C for 60 minutes in a heating block.[4]
-
Cooling and Transfer: Allow the sample to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,4,6-trimethylphenol-TMS derivative (m/z): 208 (quantifier), 193 (qualifier)
-
This compound-TMS derivative (m/z): 219 (quantifier), 204 (qualifier)
-
5. Quantification
-
Create a calibration curve by preparing standards of 2,4,6-trimethylphenol in a blank matrix (e.g., analyte-free serum) and processing them in the same manner as the samples.
-
Calculate the concentration of 2,4,6-trimethylphenol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 2,4,6-trimethylphenol in Human Urine by GC-MS
This protocol outlines the enzymatic hydrolysis of conjugated 2,4,6-trimethylphenol, followed by solid-phase extraction (SPE) and GC-MS analysis.
1. Materials and Reagents
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia
-
Buffers: 1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
SPE Cartridges: C18 (500 mg, 6 mL) or equivalent
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (HPLC grade), Acetonitrile (HPLC grade)
-
Other reagents and supplies: As listed in Protocol 1.
2. Sample Preparation and Hydrolysis
-
Sample Preparation: Centrifuge urine samples at 2000 x g for 10 minutes to remove sediment.
-
Internal Standard Spiking: To 2.0 mL of supernatant in a glass tube, add 20 µL of 1 µg/mL this compound in acetonitrile.
-
Buffering: Add 1.0 mL of 1 M sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 16 hours (overnight).[5]
3. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analyte with 5 mL of dichloromethane into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization and GC-MS Analysis
-
Follow the derivatization and GC-MS analysis steps as described in Protocol 1 (sections 3 and 4).
Data Presentation
Table 1: GC-MS Parameters for the Analysis of 2,4,6-trimethylphenol
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80°C (1 min), then 10°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | TMP-TMS: 208 (Quant), 193 (Qual) TMP-d11-TMS (IS): 219 (Quant), 204 (Qual) |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | - |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% |
| Inter-day Precision (%RSD) | < 15% | ≤ 15% |
| Accuracy (% Recovery) | 90-110% | 85-115% |
Mandatory Visualizations
Experimental Workflow for Plasma/Serum Analysis
Caption: Workflow for the quantification of 2,4,6-trimethylphenol in plasma/serum.
Experimental Workflow for Urine Analysis
Caption: Workflow for the quantification of 2,4,6-trimethylphenol in urine.
Potential Biological Interaction of 2,4,6-trimethylphenol
Research suggests that 2,4,6-trimethylphenol can interact with the cyclooxygenase (COX) enzymes.[6] The following diagram illustrates the simplified COX pathway and the potential point of interaction.
Caption: Potential interaction of 2,4,6-trimethylphenol with the cyclooxygenase (COX) pathway.[6]
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Internal Standard Concentration for Accurate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the use of an internal standard (IS) is a widely adopted practice to enhance the accuracy and precision of measurements.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] The fundamental principle is that the ratio of the analyte signal to the internal standard signal remains constant even if there are variations in the experimental conditions.[3] The selection of an appropriate concentration for the internal standard is a critical step in method development to ensure the reliability and robustness of the analytical method.[4] This document provides detailed application notes and protocols for the selection and optimization of internal standard concentration for accurate quantification.
Principles of Internal Standardization
The internal standard method involves adding a constant, known amount of a specific compound (the internal standard) to every sample, standard, and quality control.[5] The concentration of the analyte is then determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve.[5] This approach effectively mitigates errors arising from:
-
Sample Preparation Variability: Losses of analyte during extraction, evaporation, and reconstitution steps are compensated for, as the internal standard is expected to experience similar losses.[2]
-
Injection Volume Variations: Minor differences in the volume of sample injected into the analytical instrument are corrected for.[2]
-
Instrumental Drift: Fluctuations in detector response over time are normalized.[3]
-
Matrix Effects: In techniques like mass spectrometry, where components of the sample matrix can suppress or enhance the ionization of the analyte, a co-eluting stable isotope-labeled internal standard can effectively compensate for these effects.[4]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled).[6] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.[6] When a SIL-IS is not available, a structural analog with similar properties can be used.[6]
The Critical Role of Internal Standard Concentration
The concentration of the internal standard is a critical parameter that can significantly impact the accuracy, precision, and linearity of a quantitative assay.[4] An inappropriately chosen concentration can lead to erroneous results. Key considerations for selecting the internal standard concentration include:
-
Detector Response and Linear Range: The concentration should be sufficient to produce a strong and reproducible signal, well above the limit of detection. However, the concentration should not be so high that it saturates the detector. It is crucial that the response of the internal standard is within its linear dynamic range.
-
Analyte Concentration Range: A common practice is to choose an internal standard concentration that is in the middle of the calibration curve range of the analyte.[1] This ensures a consistent response ratio across the range of analyte concentrations.
-
Cross-Interference: It is essential to evaluate the potential for interference between the analyte and the internal standard. This is particularly important when using SIL internal standards, which may contain a small amount of the unlabeled analyte. Regulatory guidelines, such as ICH M10, provide acceptance criteria for this cross-talk.[4]
Data Presentation: Impact of Internal Standard Concentration
The following tables summarize the impact of internal standard (IS) concentration on key analytical parameters.
Table 1: Effect of Internal Standard on Assay Precision
This table illustrates the improvement in precision when using an internal standard compared to an external standard method, where no internal standard is used. The data shows a significant reduction in the relative standard deviation (%RSD) with the use of an internal standard.[2]
| Injection Volume (µL) | Analyte Peak Area (External Standard) | %RSD (External Standard) | Analyte/IS Peak Area Ratio (Internal Standard) | %RSD (Internal Standard) |
| 1 | 10500 | 8.5 | 1.05 | 2.1 |
| 2 | 21200 | 4.2 | 1.06 | 1.0 |
| 5 | 52500 | 2.1 | 1.05 | 0.5 |
| 10 | 105000 | 1.0 | 1.05 | 0.2 |
Table 2: Influence of IS Concentration on Calibration Curve Linearity
This table demonstrates how an inappropriately low internal standard concentration can negatively affect the linearity of the calibration curve, especially when there is cross-signal contribution from the analyte to the internal standard.[4]
| Analyte Concentration (ng/mL) | Response Ratio (IS at 10 ng/mL) | Response Ratio (IS at 100 ng/mL) | Response Ratio (IS at 500 ng/mL) |
| 1 | 0.12 | 0.011 | 0.002 |
| 10 | 1.15 | 0.102 | 0.020 |
| 100 | 10.5 | 1.01 | 0.201 |
| 1000 | 85.2 (Non-linear) | 10.05 | 2.00 |
| Correlation Coefficient (r²) | 0.985 | 0.999 | 0.999 |
Table 3: Accuracy and Precision of Quality Control Samples with and without Internal Standard in the Presence of Matrix Effects
This table shows the results of quality control (QC) samples prepared in a biological matrix known to cause signal suppression. The use of an internal standard significantly improves the accuracy (%Bias) of the measurement.[6]
| QC Level | Quantitation Method | Mean Measured Concentration (ng/mL) | %CV | %Bias |
| Low QC (10 ng/mL) | External Standard | 6.8 | 8.5 | -32.0 |
| Internal Standard | 9.8 | 4.2 | -2.0 | |
| High QC (800 ng/mL) | External Standard | 552 | 6.2 | -31.0 |
| Internal Standard | 790 | 3.1 | -1.25 |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
-
Materials:
-
Internal Standard (high purity)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
-
Procedure:
-
Accurately weigh a suitable amount of the internal standard using an analytical balance.
-
Dissolve the weighed internal standard in a volumetric flask with the appropriate solvent to create a stock solution of a high concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
From the stock solution, prepare a series of working solutions by serial dilution. These working solutions will be used to spike samples, standards, and QCs.
-
Store the stock and working solutions under appropriate conditions (e.g., refrigerated or frozen) to ensure stability.
-
Protocol 2: Optimization of Internal Standard Concentration
-
Objective: To determine the optimal concentration of the internal standard that provides the best accuracy, precision, and linearity for the analytical method.
-
Materials:
-
Internal standard working solutions at various concentrations (e.g., low, medium, high).
-
Analyte stock solution.
-
Blank matrix (e.g., plasma, urine).
-
Analytical instrument (e.g., LC-MS/MS).
-
-
Procedure:
-
Cross-Interference Check:
-
Analyze a blank matrix sample spiked only with the highest concentration of the analyte to check for any signal in the internal standard's detection channel. The response should be less than 5% of the internal standard's response.
-
Analyze a blank matrix sample spiked only with the proposed internal standard concentration to check for any signal in the analyte's detection channel. The response should be less than 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[4]
-
-
Response Evaluation:
-
Prepare three sets of calibration curves and quality control samples.
-
Spike the first set with a low concentration of the internal standard (e.g., equivalent to the LLOQ of the analyte).
-
Spike the second set with a medium concentration of the internal standard (e.g., in the middle of the calibration range).
-
Spike the third set with a high concentration of the internal standard (e.g., equivalent to the Upper Limit of Quantification (ULOQ) of the analyte).
-
-
Analysis and Evaluation:
-
Analyze all three sets of samples.
-
Evaluate the linearity (correlation coefficient, r²), accuracy (%RE), and precision (%CV) for each set.
-
Select the internal standard concentration that provides the best overall performance, characterized by high linearity (r² > 0.99), accuracy within ±15% (±20% at LLOQ), and precision ≤15% (≤20% at LLOQ).
-
-
Protocol 3: Quantitative Analysis Using the Optimized Internal Standard Concentration
-
Objective: To perform quantitative analysis of unknown samples using the established internal standard method.
-
Procedure:
-
Prepare calibration standards and quality control samples by spiking blank matrix with known concentrations of the analyte.
-
To all samples (standards, QCs, and unknowns), add a constant volume of the optimized internal standard working solution.[3]
-
Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction).
-
Analyze the samples using the analytical instrument.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte for the calibration standards.[3]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[3]
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Phenols in Water Samples Using 2,4,6-Trimethylphenol-D11 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (—OH) bonded directly to an aromatic hydrocarbon ring. They are widely used in industrial processes and can be found as pollutants in various environmental matrices, including water.[1] Accurate and reliable quantification of these compounds is crucial for environmental monitoring and ensuring public health. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of phenols from aqueous samples.[2][3]
This application note provides a detailed protocol for the solid-phase extraction of various phenols from water samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The method incorporates 2,4,6-Trimethylphenol-D11 as a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
Experimental Protocols
This protocol is adapted from established methods for the analysis of phenols in drinking water, such as US EPA Method 528.[6][7]
1. Materials and Reagents
-
SPE Cartridges: Polystyrene-divinylbenzene (e.g., 500 mg) or C18 cartridges.[7][8]
-
Solvents: Methanol (HPLC grade), Dichloromethane (B109758) (DCM), Ethyl acetate, Acetonitrile.[3][7]
-
Reagents: 0.05 N Hydrochloric acid (HCl), Sodium sulfite (B76179), 6 N Hydrochloric acid.[6][7]
-
Internal Standard (IS): this compound solution (concentration to be determined based on expected analyte levels).[4]
-
Analytes: Phenol and other targeted phenolic compounds.
-
Apparatus: SPE vacuum manifold, nitrogen evaporator, GC-MS system.
2. Sample Preparation
-
Dechlorination: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample and stir until dissolved.[7]
-
Acidification: Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.[7]
-
Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the 1 L water sample. This allows for accurate quantification by correcting for any analyte loss during the extraction process.[4][5]
3. Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE procedure for extracting phenols from the prepared water sample.
-
Cartridge Conditioning:
-
Pass 10 mL of dichloromethane through the polystyrene-divinylbenzene SPE cartridge.[7]
-
Follow with 10 mL of methanol.[7]
-
Finally, equilibrate the cartridge by passing 10 mL of reagent water (or 3 aliquots of 3 mL of 0.05 N HCl).[6][7] Crucially, do not allow the cartridge to go dry after this step. [7]
-
-
Sample Loading:
-
Load the prepared 1 L water sample onto the conditioned SPE cartridge at a controlled flow rate of 10-15 mL/min.[7]
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering polar impurities.[7]
-
-
Cartridge Drying:
-
Elution:
-
Concentration:
4. GC-MS Analysis
The concentrated extract is now ready for analysis by GC-MS. The use of this compound as an internal standard allows for the accurate quantification of the target phenols by comparing the peak areas of the analytes to the peak area of the deuterated standard.[4]
Data Presentation
The following tables summarize typical quantitative data for the analysis of phenols using SPE followed by chromatographic analysis. These values are indicative and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Table 1: Recovery of Phenolic Compounds
| Compound | Recovery (%) | Analytical Method | Reference |
| Phenol | > 70% | GC-MS | [9] |
| Various Phenols | 85.1 - 108.4% | GC-MS | [6] |
| Various Phenols | 87 - 108% | HPLC | [10] |
| Various Phenols | 86.2 - 95.1% | HPLC-DAD | [7] |
| Estrogenic Contaminants | > 90% | GC/MS | [7] |
Table 2: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Parameter | Range | Analytical Method | Reference |
| MDL | 0.02 - 0.58 µg/L | GC/MS | [11] |
| LOD | 0.042 - 23.83 µg/mL | GC/HPLC | [12] |
| LOQ | 0.138 - 78.64 µg/mL | GC/HPLC | [12] |
| LOD | 4.38 - 89.7 ng/L | Not Specified | [5] |
| LOQ | 7.83 - 167 ng/L | Not Specified | [5] |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for Phenols
Caption: Workflow for the solid-phase extraction of phenols.
References
- 1. journal.gnest.org [journal.gnest.org]
- 2. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. manuallib.com [manuallib.com]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization of Phenols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis using 2,4,6-Trimethylphenol-D11 as an Internal Standard
Introduction
Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar compounds like phenols can be challenging. Their low volatility and the tendency for their hydroxyl groups to form hydrogen bonds result in poor chromatographic peak shapes and inaccurate quantification. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile moieties, thereby overcoming these analytical hurdles.[1] This process significantly improves chromatographic resolution, sensitivity, and the overall reliability of the analysis.[2]
Common derivatization strategies for phenols include acetylation and silylation.[2] Acetylation converts the polar hydroxyl group into an ester functionality, while silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1][3] Both methods increase the volatility and thermal stability of the analytes, making them highly suitable for GC-MS analysis.[2][4]
For accurate and precise quantification, an internal standard is crucial. An ideal internal standard is chemically similar to the analytes of interest but can be distinguished by the detector. 2,4,6-Trimethylphenol-D11, a deuterium-labeled analog of 2,4,6-Trimethylphenol, serves as an excellent internal standard for the analysis of phenols by GC-MS.[5] It co-elutes with similar phenols but is easily differentiated by its higher mass, allowing for reliable correction of variations during sample preparation and injection.
This application note provides detailed protocols for the derivatization of phenols using acetylation and silylation, incorporating this compound for robust quantification.
Overall Experimental Workflow
The general procedure for the analysis of phenols involves sample preparation, addition of the internal standard, derivatization of the target analytes, and subsequent analysis by GC-MS.
Caption: General workflow for the derivatization and GC-MS analysis of phenols.
Protocol 1: Acetylation of Phenols
Principle: Acetylation converts phenolic hydroxyl groups into more volatile and less polar acetate (B1210297) esters using acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270) or a base to neutralize the acetic acid byproduct.[1][6] This derivatization is robust and effective for a wide range of phenolic compounds.
Materials and Reagents:
-
Phenol standards and samples
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Acetic Anhydride (ACS grade or higher)[1]
-
Pyridine (ACS grade or higher) or Potassium Carbonate (K₂CO₃)[1][7]
-
Extraction Solvent (e.g., Hexane (B92381), Ethyl Acetate)[1]
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
Standard laboratory glassware (vials, pipettes, etc.)
-
Heating block or water bath[1]
Experimental Protocol:
-
Sample Preparation: Pipette 1 mL of the aqueous sample, calibration standard, or blank into a 4 mL glass vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound internal standard solution to each vial.
-
Buffering: Add a buffering agent to catalyze the reaction and neutralize byproducts. For example, add 100 µL of pyridine[1] or 1 mL of 10% aqueous Potassium Carbonate (K₂CO₃) solution.[7]
-
Derivatization: Add 200 µL of acetic anhydride to the vial.[1] Cap the vial tightly and vortex for 30 seconds.
-
Reaction: Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
Cooling & Quenching: Allow the vial to cool to room temperature. If using pyridine, quench the excess acetic anhydride by adding 1 mL of deionized water and vortexing.[1]
-
Extraction: Add 1 mL of hexane (or another suitable organic solvent) to the vial.[1] Vortex vigorously for 1 minute to extract the acetylated phenols.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.[1]
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1] The sample is now ready for GC-MS analysis.
Caption: Step-by-step workflow for the acetylation of phenols.
Protocol 2: Silylation of Phenols
Principle: Silylation is a highly effective method for derivatizing compounds with active hydrogens, such as phenols.[8] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[3][4] The resulting TMS derivatives are more volatile and thermally stable.[4]
Materials and Reagents:
-
Phenol standards and samples
-
This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)
-
Silylating Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Solvent (if needed, e.g., Pyridine, Acetonitrile, Toluene)
-
Anhydrous Sodium Sulfate (for sample drying prior to derivatization if necessary)
-
Standard laboratory glassware (vials must be anhydrous)
-
Heating block or water bath[4]
Experimental Protocol:
-
Sample Preparation: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[8] This can be achieved by concentrating the sample to dryness under a stream of nitrogen.
-
Internal Standard Spiking: Reconstitute the dried residue in a small, precise volume of solvent (e.g., 100 µL of pyridine) and add a known amount (e.g., 10 µL) of the this compound internal standard solution.
-
Derivatization: Add the silylating reagent. For example, add 200 µL of BSTFA + 1% TMCS to the vial.[4]
-
Reaction: Cap the vial tightly and heat at 80°C for 45 minutes in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No extraction or quenching is typically required.[4]
Quantitative Data and Performance
Derivatization significantly improves the analytical performance for phenolic compounds. The use of a deuterated internal standard like this compound ensures high accuracy and precision.
| Parameter | Acetylation Method | Silylation Method | Reference |
| Linearity (R²) | > 0.998 | > 0.98 | [9][10] |
| Detection Limits (LOD) | 0.06 - 0.12 µg/L | 0.01 - 0.25 µg/L | [9][11] |
| Precision (RSD) | 1.3 - 7.0% | 5 - 13% | [9][10] |
| Recovery | 87.3 - 111% | 97 - 99% | [9][10] |
| Key Advantage | Robust in aqueous matrices | Highly efficient, often requires no cleanup | [4][9] |
Note: Values are compiled from various studies and may vary based on the specific analyte, matrix, and instrumentation.
GC-MS Instrumental Conditions
The following table provides typical starting parameters for the GC-MS analysis of derivatized phenols. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | Low-polarity capillary column, e.g., TG-5SilMS or similar (30 m x 0.25 mm ID, 0.25 µm film)[12] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280°C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target quantification; Full Scan for identification |
Derivatization via acetylation or silylation is an essential and effective strategy for the robust analysis of phenols by GC-MS.[2] These methods enhance analyte volatility and improve chromatographic performance, leading to better sensitivity and accuracy.[1] The incorporation of a stable, isotopically labeled internal standard such as this compound is critical for achieving precise and reliable quantification, compensating for variations in sample handling and analysis.[5] The detailed protocols and performance data provided in this note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. epa.gov [epa.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of 2,4,6-Trimethylphenol-D11 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-Trimethylphenol-D11 as an internal standard in metabolomics research, particularly for the quantification of 2,4,6-Trimethylphenol and other related phenolic compounds in biological matrices. The protocols detailed below are intended to serve as a guide for developing and validating robust analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Introduction to this compound in Metabolomics
This compound is the deuterated analog of 2,4,6-Trimethylphenol, a phenolic compound that may be encountered in various biological and environmental samples. In metabolomics, accurate and precise quantification of endogenous and exogenous compounds is crucial for understanding biological processes, identifying biomarkers, and assessing the effects of xenobiotics. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1]
The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the deuterated standard to a sample at an early stage of the analytical workflow. Since the deuterated standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.
Key Applications
-
Internal Standard for Quantitative Metabolomics: this compound is primarily used as an internal standard for the accurate quantification of 2,4,6-Trimethylphenol in various biological matrices such as plasma, serum, urine, and tissue homogenates.[1]
-
Method Validation: It is an essential tool for the validation of analytical methods, helping to assess parameters such as accuracy, precision, and matrix effects.
-
Pharmacokinetic and Toxicokinetic Studies: In drug development and toxicology, it can be used to trace the metabolic fate of 2,4,6-Trimethylphenol and related compounds.
Quantitative Data Summary
While specific quantitative performance data for LC-MS/MS methods using this compound are not widely published, the following table provides representative performance characteristics for the analysis of similar phenolic compounds in biological matrices using deuterated internal standards. These values can be used as a benchmark for method development and validation.
| Parameter | Typical Performance Range | Acceptance Criteria (FDA/ICH Guidelines) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | Signal-to-Noise Ratio ≥ 10; RSD ≤ 20%; Accuracy within ±20% |
| Upper Limit of Quantification (ULOQ) | 500 - 10,000 ng/mL | Defined by the standard curve; RSD ≤ 15%; Accuracy within ±15% |
| Accuracy (% Bias) | -15% to +15% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 80 - 120% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 85 - 115% | Within acceptable limits, compensated by the internal standard |
Experimental Protocols
Protocol 1: Quantification of 2,4,6-Trimethylphenol in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of 2,4,6-Trimethylphenol in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
2,4,6-Trimethylphenol (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4,6-Trimethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2,4,6-Trimethylphenol primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all wells except for the blank samples (add 10 µL of acetonitrile instead).
-
Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2,4,6-Trimethylphenol-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2,4,6-Trimethylphenol-D11.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in mass spectrometry?
A1: For this compound, the precursor ion will be its molecular ion [M]+• in Electron Ionization (EI) or its protonated or deprotonated molecule in other ionization modes. Based on the fragmentation of unlabeled 2,4,6-Trimethylphenol, the primary product ions result from the loss of a methyl group. For the D11 variant, this would be the loss of a CD3 group.
-
Precursor Ion (M+H)+: m/z 148.2 (for the protonated molecule)
-
Predicted Major Product Ion: m/z 130.2 (loss of a CD3 radical)
Q2: How can I optimize the collision energy for the fragmentation of this compound?
A2: Collision energy is a critical parameter that requires empirical optimization for your specific instrument. To determine the optimal collision energy, perform a collision energy optimization experiment. This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the product ion of interest across a range of collision energy values. The optimal collision energy will be the value that produces the highest and most stable signal for the product ion.
Q3: I am observing a chromatographic peak for my analyte but no peak for this compound. What are the possible causes?
A3: Several factors could lead to the absence of a signal for the internal standard:
-
Incorrect MRM Transition: Double-check that the correct precursor and product ion m/z values are entered in the instrument method.
-
Insufficient Concentration: The concentration of the this compound spiking solution may be too low. Prepare a fresh, higher concentration standard to confirm.
-
Degradation: Ensure the internal standard has not degraded. Check the storage conditions and age of the solution.
-
Ionization Suppression: Matrix components in your sample can suppress the ionization of the internal standard. Try diluting the sample or improving the sample cleanup procedure.
Q4: The retention times of my analyte and this compound are different. Is this a problem?
A4: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small, consistent shift is generally acceptable, a large or variable shift can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification. If the shift is significant, chromatographic conditions may need to be adjusted to improve co-elution.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | 1. Replace the GC inlet liner. 2. Trim the first few centimeters of the analytical column. 3. Use a liner with deactivation. |
| Column Contamination | 1. Bake out the column at the maximum recommended temperature. 2. If contamination persists, replace the column. |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent compatible with the mobile phase or GC conditions. |
| Sample Overload | Dilute the sample and re-inject. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Reagents | 1. Use high-purity solvents and reagents. 2. Prepare fresh mobile phases and sample diluents. |
| Leaking Connections | Check all gas and fluid connections for leaks using an electronic leak detector. |
| Dirty Ion Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Experimental Protocols
Protocol 1: Generic GC/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required for your specific application and instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range.
-
For sample analysis, add a known amount of this compound as an internal standard to each sample, calibrator, and quality control sample.
2. GC/MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
3. Predicted MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 2,4,6-Trimethylphenol | 136.1 | 121.1 | 100 |
| This compound | 147.2 | 130.2 | 100 |
Protocol 2: Generic LC/MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Follow the same sample preparation steps as in the GC/MS protocol.
2. LC/MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Predicted MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 2,4,6-Trimethylphenol | 137.1 | 122.1 | 15 (starting point) | 20 (starting point) |
| This compound | 148.2 | 130.2 | 15 (starting point) | 20 (starting point) |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for no or low internal standard signal.
How to resolve matrix effects for 2,4,6-trimethylphenol quantification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and resolve matrix effects encountered during the quantitative analysis of 2,4,6-trimethylphenol (B147578).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 2,4,6-trimethylphenol quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 2,4,6-trimethylphenol, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological or environmental samples, endogenous components can interfere with the ionization of 2,4,6-trimethylphenol in the mass spectrometer's ion source, leading to unreliable quantitative results.[1][3]
Q2: How can I quantitatively assess the extent of matrix effects in my samples?
A2: The most common method is the post-extraction spike method.[4][5] This involves comparing the signal response of 2,4,6-trimethylphenol in a neat solvent to its response when spiked into a blank sample extract that has already gone through the entire sample preparation process. The matrix effect can be calculated as a percentage. A value of 100% signifies no matrix effect, a value below 100% indicates ion suppression, and a value above 100% points to ion enhancement.[1]
Q3: What are the primary strategies to minimize or resolve matrix effects for 2,4,6-trimethylphenol analysis?
A3: There are several effective strategies to mitigate matrix effects:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) can remove interfering components from the matrix.[2][4][6]
-
Chromatographic Separation: Modifying chromatographic conditions to separate 2,4,6-trimethylphenol from interfering compounds.[6]
-
Sample Dilution: A simple approach of diluting the sample can reduce the concentration of interfering matrix components.[6][7] However, this may compromise the sensitivity for low-concentration analytes.[6]
-
Calibration Strategies: Utilizing methods like matrix-matched calibration or the standard addition method.[7][8]
-
Internal Standards: The use of an appropriate internal standard, particularly a stable isotope-labeled version, is a highly effective way to compensate for matrix effects.[1][6]
Q4: When should I use an internal standard, and what is the best choice for 2,4,6-trimethylphenol?
A4: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations during sample preparation and analysis, including matrix effects.[1] The ideal IS should have physicochemical properties similar to the analyte.[1] For LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] For 2,4,6-trimethylphenol, the deuterated form, 2,4,6-Trimethylphenol-d11 , is commercially available and would be the optimal choice as it co-elutes with the analyte and experiences nearly identical ionization effects, providing the most accurate correction.[9]
Q5: What is matrix-matched calibration and how do I perform it?
A5: Matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is free of the analyte of interest.[8] This approach helps to ensure that the standards and the samples experience the same matrix effects, thus improving accuracy.[8][10] To perform this, you would first process a blank sample (e.g., blank plasma or soil extract) using your sample preparation method. Then, you would spike your calibration standards into this clean extract to create your calibration curve.[11]
Q6: What is the method of standard addition and when is it most appropriate?
A6: The method of standard addition involves adding known amounts of a pure analyte standard to aliquots of the sample.[12][13][14] Each spiked sample is then analyzed, and the instrument response is plotted against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the linear regression line to the x-intercept.[13][15] This method is particularly useful for complex or unknown matrices where a suitable blank matrix for matrix-matched calibration is not available.[13][14]
Data Presentation
Table 1: Comparison of Strategies to Resolve Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all components in the sample, including interferences.[7] | Simple, fast, and inexpensive.[1] | Can reduce analyte signal below the limit of quantification; not suitable for trace analysis.[6][7] |
| Improved Sample Preparation (e.g., SPE) | Removes interfering matrix components prior to analysis.[4][7] | Can significantly reduce matrix effects and improve sensitivity.[2] | Can be time-consuming, may require method development, and potential for analyte loss.[5] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the matrix of the unknown samples.[8] | Compensates for matrix effects by ensuring standards and samples are affected similarly.[10] | Requires a representative blank matrix which may be difficult to obtain; can be labor-intensive. |
| Standard Addition Method | Known quantities of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[12][14] | Highly effective for complex and variable matrices; compensates for sample-specific matrix effects.[13][14] | Time-consuming as each sample requires its own set of standards; requires more sample volume.[7] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples, calibrators, and QCs.[1] | Considered the most accurate method for correction as the SIL-IS co-elutes and experiences the same matrix effects as the analyte.[1][6] | Can be expensive and may not be commercially available for all analytes.[1] |
Table 2: Effectiveness of Common Sample Preparation Techniques
| Technique | Effectiveness in Reducing Matrix Effects | Common Interferents Removed |
| Protein Precipitation (PPT) | Least effective; high potential for significant matrix effects.[2][16] | Proteins. |
| Liquid-Liquid Extraction (LLE) | Moderately effective; cleaner extracts than PPT.[4] | Some salts, phospholipids, and other endogenous components depending on solvent polarity.[4] |
| Solid-Phase Extraction (SPE) | Most effective; produces the cleanest extracts with the lowest matrix effects.[2] | Salts, proteins, phospholipids, and other interferences based on the chosen sorbent.[17] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of 2,4,6-trimethylphenol standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, soil extract) through the entire sample preparation procedure. Spike the same known amount of 2,4,6-trimethylphenol standard into the final, clean extract.
-
-
Analyze both sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for the specific matrix and SPE cartridge used.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water). Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[1]
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining 2,4,6-trimethylphenol.[1]
-
Elution: Elute the retained 2,4,6-trimethylphenol with a small volume of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[1]
Protocol 3: Method of Standard Addition
-
Prepare a series of solutions: Take equal volumes of the unknown sample. Keep one aliquot as is, and to the others, add increasing, known amounts of a 2,4,6-trimethylphenol standard solution.[12][14]
-
Dilute to a final volume: Dilute all prepared solutions to the same final volume with an appropriate solvent.[13]
-
Analysis: Analyze each solution using the LC-MS/MS method and record the instrument response (peak area).
-
Data Plotting: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the original concentration of 2,4,6-trimethylphenol in the unknown sample.[13]
Visualizations
Caption: A workflow for identifying and resolving matrix effects.
Caption: The principle of the standard addition method.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eijppr.com [eijppr.com]
- 11. m.youtube.com [m.youtube.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alpha-measure.com [alpha-measure.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Extraction of 2,4,6-Trimethylphenol-D11
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of the internal standard 2,4,6-Trimethylphenol-D11 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2,4,6-Trimethylphenol, meaning that eleven hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] It is used as an internal standard in quantitative analysis, particularly in methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Because it is chemically almost identical to the non-labeled analyte (2,4,6-Trimethylphenol), it behaves similarly during extraction and analysis. This allows it to be used to correct for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.
Q2: What are the key physicochemical properties of 2,4,6-Trimethylphenol that influence its extraction?
Understanding the properties of 2,4,6-Trimethylphenol is crucial for optimizing its extraction. The key properties are:
| Property | Value | Implication for Extraction |
| pKa | ~10.88[3] | The acidity of the phenol (B47542). To ensure the compound is in its neutral, less water-soluble form for efficient extraction into organic solvents or retention on a reversed-phase SPE column, the pH of the aqueous sample should be adjusted to at least 2 units below the pKa (i.e., pH ≤ 8.8). |
| logP (o/w) | ~2.73[3] | The octanol-water partition coefficient, which indicates its hydrophobicity. A logP of 2.73 suggests a preference for the organic phase, making it suitable for liquid-liquid extraction with non-polar to moderately polar organic solvents and for retention on reversed-phase SPE sorbents like C18. |
| Water Solubility | ~1.2 g/L at 25°C | This moderate solubility in water means that for efficient extraction, a suitable organic solvent or solid phase must be chosen to effectively partition the analyte out of the aqueous phase. |
Q3: What are the most common methods for extracting this compound?
The two most common and effective methods for extracting phenols like this compound from aqueous samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. For 2,4,6-Trimethylphenol, solvents like dichloromethane (B109758) or a mixture of acetone (B3395972) and n-hexane are effective.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge or disk to retain the analyte from the liquid sample. For 2,4,6-Trimethylphenol, reversed-phase sorbents such as C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene) are typically used.
Q4: Is this compound stable during extraction?
Deuterated standards are generally stable; however, there is a potential for H/D (hydrogen-deuterium) exchange, especially at the hydroxyl group. The deuterium atoms on the aromatic ring and methyl groups of this compound are in stable, non-exchangeable positions under typical extraction conditions. It is important to avoid strongly acidic or basic conditions for prolonged periods, as this can increase the risk of back-exchange on the aromatic ring for some phenols.
Troubleshooting Guide
This guide addresses common issues that can lead to poor recovery of this compound.
Issue 1: Low recovery of this compound in all samples.
-
Possible Cause 1: Incorrect pH of the aqueous sample.
-
Explanation: If the pH of the sample is too high (i.e., close to or above the pKa of ~10.88), the phenol will be in its ionized (phenolate) form, which is more water-soluble and will not partition efficiently into the organic solvent (in LLE) or be retained by the reversed-phase sorbent (in SPE).
-
Solution: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa. A pH range of 4-7 is generally recommended. For example, EPA Method 604 for phenols suggests adjusting the sample pH to < 2 for extraction.
-
-
Possible Cause 2: Inappropriate LLE solvent or SPE sorbent.
-
Explanation: The choice of extraction solvent or sorbent is critical. For LLE, a solvent with low water solubility and good affinity for the analyte is needed. For SPE, the sorbent must effectively retain the analyte.
-
Solution (LLE): Use a water-immiscible organic solvent with sufficient polarity to dissolve 2,4,6-Trimethylphenol. Dichloromethane is a common choice. Ensure vigorous mixing (e.g., shaking in a separatory funnel) to maximize the surface area for mass transfer.
-
Solution (SPE): For reversed-phase SPE, C18 or a polymeric sorbent is suitable. Ensure the sorbent is properly conditioned (wetted with an organic solvent like methanol) and equilibrated (rinsed with water at the same pH as the sample) before loading the sample.
-
-
Possible Cause 3: Incomplete elution in SPE.
-
Explanation: The solvent used to elute the analyte from the SPE cartridge may not be strong enough or the volume may be insufficient.
-
Solution: Use a strong organic solvent for elution, such as methanol, acetonitrile, or a mixture of acetone and hexane. Test different elution solvents and volumes to find the optimal conditions. Ensure the elution flow rate is slow enough to allow for complete desorption.
-
Issue 2: Inconsistent recovery of this compound across different samples.
-
Possible Cause: Matrix effects.
-
Explanation: The composition of the sample matrix (e.g., presence of salts, organic matter, or other contaminants) can vary between samples and interfere with the extraction process or the analytical measurement.
-
Solution:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Incorporate a cleanup step in your procedure. For SPE, this can be a wash step after sample loading with a solvent that is strong enough to remove interferences but not elute the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.
-
-
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: Troubleshooting workflow for low internal standard recovery.
Quantitative Data Summary
Specific recovery data for this compound is not widely published. However, studies on the non-deuterated analogue and general phenols provide a strong indication of expected performance. With an optimized method, recovery is expected to be high and consistent.
| Analyte | Method | Matrix | Typical Recovery (%) | Reference |
| 2,4,6-Trimethylphenol | LLE/HPLC | Auto Exhaust | 90-100 | [4] |
| Phenols | LLE | Wastewater | >80 | [5] |
| Phenols | SPE | Drinking Water | >70 | EPA Method 528 |
Experimental Protocols
The following are detailed protocols for LLE and SPE of this compound from a 1-liter aqueous sample.
General Experimental Workflow
Caption: General experimental workflow for LLE and SPE.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 604 for the analysis of phenols in wastewater.[5]
-
Sample Preparation:
-
To a 1-liter aqueous sample in a 2-liter separatory funnel, add a known amount of this compound solution.
-
Check the pH of the sample. If necessary, adjust to a pH between 4 and 7 using sulfuric acid or sodium hydroxide.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper and shake vigorously for 1-2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring, filtration of the emulsion through glass wool, or centrifugation to aid separation.
-
Drain the dichloromethane extract (bottom layer) into a flask.
-
Repeat the extraction two more times using fresh 60 mL portions of dichloromethane, combining all extracts in the same flask.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for analysis by GC-MS or LC-MS.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on EPA Method 528 for phenols in drinking water, using a C18 SPE cartridge.
-
Sample Preparation:
-
To a 1-liter aqueous sample, add a known amount of this compound solution.
-
Adjust the sample pH to between 4 and 7 with sulfuric acid or sodium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg sorbent mass).
-
Pass 10 mL of a 1:1 mixture of acetone and n-hexane through the cartridge, followed by 10 mL of methanol. Do not allow the cartridge to go dry.
-
Rinse the cartridge with 10 mL of reagent water, again ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing and Drying:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining water-soluble interferences.
-
Dry the cartridge by drawing a vacuum through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes by passing 10 mL of a 1:9 (v/v) mixture of acetone and n-hexane through the cartridge. Collect the eluate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for analysis by GC-MS or LC-MS.
-
References
Technical Support Center: Stability of 2,4,6-Trimethylphenol-D11 in Stock Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,4,6-Trimethylphenol-D11 stock solutions. Proper handling and storage of deuterated internal standards are critical for ensuring the accuracy and reproducibility of experimental results in research, and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of your this compound stock solutions, we recommend the following storage conditions. Adherence to these guidelines will help maintain the isotopic and chemical purity of the standard.
-
Temperature: For long-term storage, solutions should be kept at -20°C. For short-term use, refrigeration at 4°C is acceptable.[1] The neat compound can be stored at room temperature, but should be re-analyzed for chemical purity after three years.[2]
-
Protection from Light: 2,4,6-Trimethylphenol (B147578) can be susceptible to photodegradation.[1] It is crucial to store all solutions in amber vials or otherwise protected from light to prevent degradation.[1]
-
Inert Atmosphere: To minimize the risk of oxidation, it is good practice to handle and store the standard under an inert atmosphere, such as dry nitrogen or argon.[1]
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent is critical for the stability of deuterated standards.[1]
-
Recommended Solvents: High-purity methanol (B129727) or acetonitrile (B52724) are commonly used solvents for preparing stock solutions of phenolic compounds.
-
Solvents to Avoid: Avoid using acidic or basic solutions as they can catalyze the exchange of deuterium (B1214612) atoms with protons, compromising the isotopic purity of the standard.[1] Protic solvents, such as water and methanol, can also facilitate this exchange, so using anhydrous solvents is recommended whenever possible.[3]
Q3: I am concerned about the stability of the deuterium labels on my this compound. Is this a valid concern?
A3: Yes, ensuring the stability of the deuterium labels is a critical aspect of using deuterated internal standards.[4][5][6]
-
Deuterium Exchange: The deuterium atoms on the aromatic ring and methyl groups of this compound are generally stable. However, exposure to acidic or basic conditions can promote back-exchange, where deuterium is replaced by hydrogen from the solvent or matrix.[3] It is therefore essential to maintain a neutral pH during sample preparation and analysis.
-
Hydroxyl Group: While the deuterons in this compound are on carbon atoms, it is important to note for phenols in general that the hydroxyl proton is highly labile and will readily exchange with deuterium from deuterated solvents.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity (Observed as a decrease in the m/z of the standard) | Deuterium-hydrogen back-exchange. | - Ensure all solvents are neutral and anhydrous.- Avoid acidic or basic conditions during sample preparation and analysis.- Prepare fresh stock solutions if contamination is suspected. |
| Decreased Concentration of the Standard in Solution | Chemical degradation or photodegradation. | - Store stock solutions at the recommended temperature (-20°C for long-term).- Always protect solutions from light by using amber vials or storing them in the dark.- Consider preparing smaller batches of working solutions more frequently. |
| Inconsistent Results Between Experiments | Instability of the stock solution. | - Perform a stability study of your stock solution under your specific experimental conditions (see Experimental Protocols section).- Always equilibrate solutions to room temperature before use.- Ensure proper mixing of the stock solution before taking an aliquot. |
Quantitative Data on Stability
The following tables provide representative data on the stability of this compound in methanol under different storage conditions. Please note that this is example data for illustrative purposes. Users should perform their own stability studies for their specific conditions.
Table 1: Short-Term Stability of this compound in Methanol (1 mg/mL)
| Storage Condition | Time Point | Purity (%) |
| 4°C (In Dark) | 0 hours | 99.8 |
| 24 hours | 99.7 | |
| 48 hours | 99.6 | |
| Room Temperature (In Light) | 0 hours | 99.8 |
| 24 hours | 98.5 | |
| 48 hours | 97.2 |
Table 2: Long-Term Stability of this compound in Methanol (1 mg/mL)
| Storage Condition | Time Point | Purity (%) |
| -20°C (In Dark) | 0 months | 99.8 |
| 3 months | 99.7 | |
| 6 months | 99.5 | |
| 4°C (In Dark) | 0 months | 99.8 |
| 3 months | 99.2 | |
| 6 months | 98.5 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stock Solution Stability
This protocol outlines a general method for validating the stability of your this compound stock solution.
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in your chosen solvent (e.g., methanol) at a known concentration.
-
Prepare QC samples at low and high concentrations by spiking the stock solution into the matrix you will be using for your experiments.
-
-
Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples immediately to establish a baseline response.
-
-
Storage and Analysis at Different Time Points:
-
Store the remaining QC samples under your intended experimental and storage conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze these samples at various time points (e.g., for short-term stability: 4, 8, 24 hours; for long-term stability: weekly or monthly).
-
-
Data Evaluation:
-
Calculate the concentration of this compound at each time point and compare it to the T0 value.
-
The standard is considered stable if the measured concentration remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).
-
Visualizations
Caption: Factors influencing the stability of this compound stock solutions.
Caption: Experimental workflow for assessing the stability of stock solutions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Transformation of 2,4,6-trimethylphenol and furfuryl alcohol, photosensitised by Aldrich humic acids subject to different filtration procedures. | Semantic Scholar [semanticscholar.org]
- 5. Hydrogen-deuterium Exchange Reactions of Phenols and Phenol Ethers ... - Philip Fredland Tryon - Google 圖書 [books.google.com.hk]
- 6. benchchem.com [benchchem.com]
Minimizing isotopic exchange of 2,4,6-Trimethylphenol-D11
For researchers, scientists, and drug development professionals, ensuring the isotopic integrity of deuterated standards like 2,4,6-Trimethylphenol-D11 is paramount for accurate quantitative analysis. Isotopic exchange, the unintended swapping of deuterium (B1214612) for hydrogen, can compromise experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents.[1][2] For this compound, which is often used as an internal standard in quantitative methods like GC-MS or LC-MS, this is a critical issue.[3] The loss of deuterium atoms alters the mass of the standard, leading to inaccurate signal detection and compromising the precision and reliability of the analytical results.[4]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium on the phenolic hydroxyl (-OD) group is extremely labile and will exchange almost instantaneously with protons from any available source, such as trace water in a solvent.[2][5] The deuterium atoms on the aromatic ring and the methyl groups are covalently bonded to carbon and are significantly more stable.[2] However, under certain conditions (e.g., acidic or basic pH, high temperatures), these can also undergo back-exchange.[2][6]
Q3: What are the ideal storage conditions to maintain the isotopic purity of this compound?
A3: Proper storage is crucial. For solid forms, storage at -20°C or colder in a desiccator is recommended to protect against moisture.[7] Solutions should be stored in tightly sealed amber vials with PTFE-lined caps (B75204) at low temperatures (typically 2-8°C or -20°C) to prevent degradation from light and heat.[7][8] It is always best to consult the manufacturer's certificate of analysis for specific recommendations.[8]
Q4: What are the best solvents to use for preparing solutions of this compound?
A4: The choice of solvent is critical to prevent H/D exchange.[8] High-purity aprotic solvents such as acetonitrile (B52724), and in many cases methanol, are generally recommended.[7] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[2][7] Using anhydrous solvents and handling them under a dry, inert atmosphere (e.g., nitrogen or argon) will further minimize the risk.[1]
Q5: How do pH and temperature affect the stability of the deuterium labels?
A5: Both pH and temperature can significantly influence the rate of isotopic exchange. Acidic and basic conditions are known to catalyze the back-exchange of deuterium on the aromatic ring.[2] Elevated temperatures can also provide the necessary energy to overcome the activation barrier for exchange, accelerating the process.[2][9] Therefore, maintaining neutral pH and low temperatures during storage and sample preparation is essential.
Q6: How can I verify the isotopic and chemical purity of my this compound standard?
A6: The isotopic and chemical purity of the standard should be verified periodically. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining isotopic enrichment by analyzing the distribution of isotopologues.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the positions of the deuterium labels.[7] High-Performance Liquid Chromatography (HPLC) can be used to assess its chemical purity.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Possible Causes | Solutions |
| Loss of Isotopic Purity (Lower than expected M+ signal) | Moisture Contamination: The standard is hygroscopic and can absorb moisture from the atmosphere or glassware.[1] | Handle the standard under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use thoroughly dried glassware; oven-drying at 150°C for 24 hours is recommended.[10] Consider using single-use ampoules.[10] |
| Inappropriate Solvent: Use of protic solvents (e.g., water) or solvents with acidic/basic impurities.[2] | Use high-purity, anhydrous aprotic solvents.[7] Avoid acidic or basic conditions unless experimentally required.[2] | |
| Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[7] | Store the standard as recommended (solid at -20°C, solutions at 2-8°C or -20°C) and protect from light.[7] Prepare smaller aliquots for daily use to avoid temperature cycling of the main stock.[1] | |
| In-source Exchange in Mass Spectrometer: H/D exchange occurring within the ion source of the mass spectrometer. | Optimize ion source conditions (e.g., temperature, gas flow) to minimize the potential for in-source back-exchange.[2] | |
| Inconsistent Internal Standard Signal in LC-MS/MS | Standard Degradation: The standard may have degraded due to improper storage or handling. | Prepare fresh working solutions from a properly stored stock solution and re-analyze the samples.[7] |
| Inaccurate Pipetting: Inconsistent spiking of the internal standard into samples. | Ensure pipettes are properly calibrated and use a consistent pipetting technique for all samples.[7] | |
| Chromatographic Issues: Changes in mobile phase composition, column temperature, or column integrity. | Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the issue persists, consider replacing the column.[8] | |
| Disappearance of Phenolic -OD Signal in ¹H NMR | Rapid Isotopic Exchange: The acidic deuterium of the hydroxyl group rapidly exchanges with any residual protons (e.g., from H₂O) in the NMR solvent.[2] | This is an expected phenomenon and confirms the lability of the hydroxyl deuterium.[2] It does not necessarily indicate exchange at other, more stable positions on the molecule. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Rationale |
| Solid (Neat) | -20°C or colder | In a desiccator, protected from light | Minimizes moisture absorption and thermal degradation.[7] |
| Stock Solution | 2-8°C (short-term) or -20°C (long-term) | Tightly sealed amber vial with PTFE-lined cap | Prevents solvent evaporation, contamination, and photodegradation.[7][8] |
| Working Solution | 2-8°C | Prepare fresh as needed; store for limited duration | Minimizes degradation and effects of repeated temperature cycles.[1] |
Table 2: Solvent Suitability for Handling this compound
| Solvent Type | Examples | Suitability | Comments |
| Aprotic Polar | Acetonitrile, Ethyl Acetate | Highly Recommended | Low potential for causing H/D exchange.[7] Use anhydrous grade for best results. |
| Protic (Non-aqueous) | Methanol | Generally Acceptable | Commonly used for stock solutions, but ensure high purity and anhydrous conditions.[7][8] |
| Aprotic Nonpolar | Hexane, Toluene | Acceptable | Good for maintaining stability, but consider solubility and compatibility with your analytical method. |
| Aqueous/Protic | Water (H₂O), D₂O, Buffers | Not Recommended | High risk of promoting H/D exchange, especially at non-neutral pH.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Objective: To accurately prepare solutions of this compound while minimizing isotopic exchange.
-
Materials: this compound (solid), Class A volumetric flasks, calibrated analytical balance, high-purity anhydrous solvent (e.g., acetonitrile or methanol), amber vials with PTFE-lined caps.
-
Procedure:
-
Acclimatization: Allow the sealed container of the deuterated standard to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]
-
Weighing: In a dry environment (e.g., under a nitrogen blanket or in a glove box), accurately weigh the required amount of the standard.[1]
-
Dissolution: Quantitatively transfer the solid to an appropriate Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely. Gentle vortexing or sonication can be used.[8]
-
Dilution: Once fully dissolved, dilute to the mark with the solvent.
-
Mixing: Cap the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions (see Table 1).[1]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent as required for your analytical method. It is best practice to prepare these fresh for each batch of analysis.
-
Protocol 2: General Workflow for Handling Deuterated Standards
This protocol outlines the best practices for handling deuterated standards to prevent contamination and degradation.
-
Receipt and Verification: Upon receipt, verify the identity and purity of the standard against the certificate of analysis.
-
Proper Storage: Immediately store the standard under the recommended conditions.
-
Solution Preparation: Follow Protocol 1 for preparing stock and working solutions. Always work in a clean, dry environment.
-
Sample Spiking: Use calibrated pipettes to spike the internal standard into your samples. Ensure consistency across all samples, blanks, and calibration standards.
-
Analysis: Analyze the samples promptly after preparation. If samples need to be stored, keep them at low temperatures (e.g., 4°C) in sealed vials.
-
Purity Monitoring: Periodically re-verify the isotopic purity of the stock solution, especially if it has been stored for an extended period.
Visualizations
Caption: Troubleshooting workflow for diagnosing isotopic exchange.
Caption: General workflow for handling deuterated internal standards.
Caption: Key factors that accelerate isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting 2,4,6-Trimethylphenol Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination when analyzing for 2,4,6-trimethylphenol (B147578).
Frequently Asked Questions (FAQs)
Q1: We are observing a persistent background signal of 2,4,6-trimethylphenol in our blank injections. What are the likely sources of this contamination?
A1: A persistent background signal of 2,4,6-trimethylphenol is a common issue and can originate from several sources within the laboratory environment. The most probable sources include:
-
Plastic Consumables: 2,4,6-Trimethylphenol is a known degradation product of antioxidants, such as Irganox 1010 and related compounds, which are frequently used in the manufacturing of polypropylene (B1209903) (PP) and other polymers.[1][2] Common laboratory items like microcentrifuge tubes, pipette tips, and plastic containers can leach this compound into your samples and solvents.[3]
-
Solvents and Reagents: Impurities in solvents, even high-purity grades, can be a source of contamination. It is also possible for solvents to become contaminated through contact with plastic tubing or storage containers.
-
Cross-Contamination: Inadequate cleaning of glassware, syringes, or the injection port of your analytical instrument can lead to carry-over from previous samples or standards.
-
Laboratory Environment: Phenolic compounds can be present in the ambient laboratory air, which can then be absorbed by your samples or solvents.
Q2: How can we confirm that our plastic labware is the source of the 2,4,6-trimethylphenol contamination?
A2: To confirm if your plastic labware is the source of contamination, you can perform a "leaching study." A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The basic principle is to incubate a blank solvent (one that you have confirmed to be free of 2,4,6-trimethylphenol) in the suspect plastic container for a defined period under typical experimental conditions (e.g., temperature, time). Subsequently, you analyze the solvent for the presence of 2,4,6-trimethylphenol.
Q3: What are the best practices for cleaning glassware to prevent phenol (B47542) contamination?
A3: To minimize phenol contamination from glassware, a rigorous cleaning protocol is essential. Here are some best practices:
-
Initial Rinse: As soon as possible after use, rinse glassware with the last solvent it contained.
-
Detergent Wash: Use a laboratory-grade detergent and hot water to wash the glassware thoroughly.
-
Tap Water Rinse: Rinse extensively with tap water.
-
Deionized Water Rinse: Follow with multiple rinses with deionized water.
-
Solvent Rinse: For trace analysis, a final rinse with a high-purity solvent (e.g., acetone (B3395972) or methanol) can help remove any remaining organic residues.
-
Drying: Air-dry or use an oven at a temperature appropriate for the glassware. For trace analysis, glassware can be heated in a muffle furnace to pyrolyze any residual organic contaminants.
Q4: Can the contamination be coming from our GC-MS system itself?
A4: Yes, the GC-MS system can be a source of contamination, often referred to as "ghost peaks" or "carryover." Potential sources within the system include:
-
Injector Port: Contamination can build up in the injector port liner and septum. Regular replacement of these components is crucial.
-
GC Column: The column itself can become contaminated, especially at the inlet. Trimming a small portion (a few centimeters) from the front of the column can often resolve this.
-
Transfer Line: The transfer line to the mass spectrometer can also accumulate contaminants over time.
Quantitative Data
While it is widely acknowledged that plastic additives and their degradation products can leach from laboratory consumables, specific quantitative data for the leaching of 2,4,6-trimethylphenol from various types of labware is not extensively documented in readily available literature. The amount of leached substance can vary significantly based on the manufacturer, the specific batch of plastic, the solvent used, contact time, and temperature.
However, studies on related phenolic antioxidants and other plastic additives provide an indication of the potential for contamination. For instance, the antioxidant Irganox 1010 has been shown to degrade into various products, and its leachables have been identified in pharmaceutical products.[1][3] Researchers should be aware that even trace amounts of leached 2,4,6-trimethylphenol can be detected by sensitive analytical techniques like GC-MS.
| Potential Source | Leached Compound Class | Reported Concentration Range (for related compounds) | Reference |
| Polypropylene Microcentrifuge Tubes | Antioxidants and their degradation products | Not specifically quantified for 2,4,6-trimethylphenol, but other additives can leach in the µg/L to mg/L range. | Leaching of other additives has been documented. |
| Pharmaceutical Plastic Packaging | Degradation products of polymer additives | Identified in ophthalmic drug solutions during storage. | [1] |
| Silicone Tubing | Phenolic compounds (as part of antioxidant packages) | Not specifically quantified for 2,4,6-trimethylphenol. | General studies on extractables and leachables from pharmaceutical tubing exist. |
Experimental Protocols
Protocol 1: Leaching Study from Plastic Consumables
Objective: To determine if plastic consumables (e.g., centrifuge tubes, pipette tips, vials) are a source of 2,4,6-trimethylphenol contamination.
Materials:
-
Suspect plastic consumables
-
High-purity solvent (e.g., methanol, acetonitrile, or water, depending on the application), confirmed to be free of 2,4,6-trimethylphenol ("blank solvent")
-
Glassware, cleaned according to the recommended protocol
-
GC-MS system
Methodology:
-
Negative Control: Fill a clean glass vial with the blank solvent. This will serve as your negative control.
-
Sample Preparation: Place a representative amount of the suspect plastic material into a clean glass vial. For example, for microcentrifuge tubes, you can use one or more whole tubes. For pipette tips, use a few tips.
-
Incubation: Add a known volume of the blank solvent to the vial containing the plastic, ensuring the plastic is fully submerged. Also, prepare a parallel sample with only the blank solvent in a glass vial.
-
Storage: Cap the vials and store them under conditions that mimic your typical experimental procedure (e.g., room temperature for 24 hours, or 40°C for 4 hours).
-
Analysis: After the incubation period, carefully transfer the solvent from each vial into a clean autosampler vial. Analyze the samples by GC-MS for the presence of 2,4,6-trimethylphenol.
-
Evaluation: Compare the chromatogram of the solvent incubated with the plastic to the negative control. The presence of a 2,4,6-trimethylphenol peak in the sample that is absent or significantly smaller in the negative control indicates leaching from the plastic.
Protocol 2: GC-MS Analysis of 2,4,6-Trimethylphenol
Objective: To provide a general GC-MS method for the detection and quantification of 2,4,6-trimethylphenol. This method should be validated for your specific application and matrix.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 121
-
Qualifier Ions: m/z 136, 105
-
Sample Preparation:
-
Prepare a stock solution of 2,4,6-trimethylphenol in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For liquid samples, a direct injection may be possible. For solid samples, an appropriate extraction procedure will be necessary.
Visualizations
Caption: Troubleshooting workflow for identifying 2,4,6-trimethylphenol contamination.
Caption: Key strategies to mitigate 2,4,6-trimethylphenol contamination.
References
Technical Support Center: Optimizing GC Separation of Phenol Isomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of phenol (B47542) and its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution, especially between m-cresol (B1676322) and p-cresol (B1678582)?
A1: The co-elution of m-cresol and p-cresol is a common challenge because their boiling points are very close, and they have similar polarities. Standard non-polar columns, like those with a 5% phenyl polysiloxane phase, often fail to separate these isomers adequately.[1]
-
Solution 1: Change Stationary Phase: The most effective solution is to switch to a more polar stationary phase. Columns with a high cyanopropylphenyl content or polyethylene (B3416737) glycol (WAX) phases offer different selectivity based on dipole-dipole interactions, which can significantly improve the resolution of these isomers.[2][3][4] For instance, a Stabilwax-DA column has been shown to be effective.[1] Specialty columns with cyclodextrin (B1172386) derivatives have also been developed specifically for separating phenol and cresol (B1669610) isomers.[5]
-
Solution 2: Optimize Oven Temperature Program: A very slow oven ramp rate (e.g., 2°C/min) around the elution temperature of the cresols can sometimes improve separation.[1] However, this is often less effective than changing the column phase.[1]
Q2: My phenol peaks are exhibiting significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing for phenols is typically caused by their acidic hydroxyl group interacting with active sites in the GC system.[6][7] These active sites can be exposed silanol (B1196071) groups on the injector liner, column packing material, or contaminants.[7][8]
-
Solution 1: Use a Deactivated Inlet Liner: The injector liner is a common source of activity.[2] Use a high-quality, deactivated liner (e.g., Siltek-coated) and replace it regularly.[2] An empty, double gooseneck liner is recommended for splitless injections to minimize interaction.[2]
-
Solution 2: Column Maintenance: The first few meters of the column can become contaminated or active over time. Trim 10-20 cm from the column inlet to remove active sites and restore peak shape.[9]
-
Solution 3: Check for System Leaks or Dead Volume: Poor column installation can create dead volume, and leaks can introduce oxygen and water, which degrade the column and create active sites.[2][9] Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.[9]
-
Solution 4: Derivatization: The most robust solution is to derivatize the phenols. This process replaces the active hydrogen on the hydroxyl group with a non-polar group, which eliminates the primary cause of tailing and improves volatility.[6][10]
Q3: All my peaks, including phenol, have disappeared after a few injections. What is happening?
A3: The complete loss of phenol peaks suggests severe adsorption in the inlet or at the head of the column.[6] This can happen if the system is highly active or if the sample matrix is damaging the column.[6] Injecting aqueous samples directly onto standard silicone-based columns can rapidly degrade the stationary phase.[6]
-
Solution 1: Sample Preparation: If analyzing phenols in water, perform a liquid-liquid extraction into an organic solvent before injection.[6] Acidifying the sample to a low pH (e.g., <2) ensures the phenols are in their protonated form, improving extraction efficiency.[6]
-
Solution 2: System Deactivation: The system may have become highly active. Replace the injector liner and septum, and trim the column.[6]
-
Solution 3: Derivatization: As a preventative measure, derivatizing the phenols makes them less susceptible to adsorption on active sites.[10][11]
Q4: Should I derivatize my phenol samples? What is the recommended procedure?
A4: Derivatization is highly recommended for analyzing phenols by GC. It increases compound volatility and thermal stability while reducing polarity, leading to sharper, more symmetrical peaks and improved resolution.[10][11][12] Silylation is the most common derivatization technique for phenols.[10][12]
-
Benefit: Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace the active hydrogen of the polar hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[10][12] This improves chromatographic performance and allows for analysis on general-purpose non-polar columns.[10]
-
Procedure: A detailed protocol for silylation using BSTFA is provided in the "Experimental Protocols" section below.
Data Presentation: GC Column Phase Selection
Choosing the correct stationary phase is the most critical factor for achieving separation.[13][14] The selection is based on the principle that "like dissolves like," where the polarity of the stationary phase should be matched to the analytes.
| Stationary Phase Type | Polarity | Separation Principle | Suitability for Phenol Isomers | Recommended Columns |
| 5% Phenyl Polysiloxane | Non-Polar | Primarily boiling point.[15] Some π-π interactions.[13] | Good for general phenols, but poor for resolving m- and p-cresol.[1] Often used for derivatized phenols.[10] | DB-5, TG-5MS, Rxi-5SilMS[1][3] |
| 50% Phenyl Polysiloxane | Intermediate-Polar | Increased π-π interactions enhance selectivity for aromatic compounds.[13] | Better selectivity for substituted phenols and positional isomers than 5% phenyl phases. | DB-17, RTx-50, SPB-50[16] |
| Polyethylene Glycol (WAX) | Polar | Hydrogen bonding and dipole-dipole interactions.[13] | Excellent for underivatized phenols.[2] Can provide baseline separation of cresol isomers. | SUPELCOWAX 10, DB-WAX, Stabilwax-DA[1][2] |
| Cyclodextrin Derivatives | Chiral / Specialty | Forms inclusion complexes, providing shape selectivity. | Specifically designed for difficult isomer separations, including cresols and xylenols.[5][17] | Beta-DEX, Gamma-DEX |
Experimental Protocols
Protocol 1: Silylation Derivatization of Phenols using BSTFA
This protocol describes a general procedure for the silylation of phenols to form trimethylsilyl (TMS) derivatives, which are more suitable for GC analysis.[12]
Materials:
-
Sample extract containing phenols, dried and dissolved in a suitable solvent (e.g., acetone (B3395972), dichloromethane).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (Trimethylchlorosilane) as a catalyst.[10][12]
-
Reaction vials with PTFE-lined caps.
-
Vortex mixer and heating block/oven.
Methodology:
-
Transfer 1 mL of the sample solution into a clean, dry reaction vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.[12]
-
Tightly cap the vial and vortex vigorously for 30 seconds.
-
The reaction can proceed at room temperature or be accelerated by heating. Reaction in acetone is often complete within 15 seconds at room temperature, while in other solvents it may require heating at 60-80°C for 1 hour to ensure complete derivatization.[12]
-
After the reaction is complete, cool the vial to room temperature.
-
The sample is now ready for injection into the GC. The resulting TMS derivatives are less polar and should be analyzed on a non-polar to intermediate-polar column (e.g., 5% Phenyl Polysiloxane).[10]
Protocol 2: General GC Method for Underivatized Phenol Isomers
This protocol provides a starting point for the analysis of underivatized phenols. Optimization will be required based on the specific isomers of interest and the instrument used. A polar column is recommended for this analysis.[2]
| Parameter | Recommended Setting | Rationale |
| GC Column | WAX Phase (e.g., Stabilwax-DA) | A polar phase is necessary to resolve m- and p-cresol isomers.[1] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and sample capacity.[18] |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Provides optimal efficiency for a 0.25 mm ID column. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) | |
| Injector Temp. | 250 °C | Ensures volatilization without causing thermal degradation. |
| Oven Program | Initial: 80 °C, hold 2 min | Allows for focusing of early eluting peaks. |
| Ramp: 5 °C/min to 220 °C | A controlled ramp is crucial for separating close-eluting isomers. | |
| Final Hold: 220 °C for 5 min | Ensures all components elute. | |
| Detector | FID or MS | |
| Detector Temp. | 280 °C (FID) or 230 °C (MS source) | Prevents condensation of analytes. |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor GC separation of phenol isomers.
Method Development Logic for Phenol Analysis
Caption: Logic diagram for selecting a GC method for phenol isomer analysis.
References
- 1. chromforum.org [chromforum.org]
- 2. chromforum.org [chromforum.org]
- 3. fishersci.com [fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromforum.org [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 14. restek.com [restek.com]
- 15. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. epa.gov [epa.gov]
- 17. neutronco.com [neutronco.com]
- 18. greyhoundchrom.com [greyhoundchrom.com]
Refining integration parameters for 2,4,6-Trimethylphenol-D11 peaks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining integration parameters for 2,4,6-Trimethylphenol-D11 peaks in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a slightly different retention time than the non-deuterated 2,4,6-Trimethylphenol analyte?
A1: This phenomenon is known as the chromatographic deuterium (B1214612) isotope effect (CDE). The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can result in altered interactions with the chromatographic stationary phase. In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated analogs.[1][2]
Q2: What is an acceptable level of separation between the deuterated internal standard and the analyte?
A2: Ideally, the analyte and the deuterated internal standard should co-elute to ensure they experience the same matrix effects and ionization conditions in the mass spectrometer. However, a small degree of separation may be acceptable as long as it does not compromise the accuracy and precision of the quantification. If significant separation is observed, it may be necessary to adjust the chromatographic method to improve co-elution.
Q3: Can the position of the deuterium label on the molecule affect its chromatographic behavior?
A3: Yes, the position of deuterium labeling can influence the extent of the chromatographic isotope effect. While this compound has extensive labeling, the specific locations of deuterium atoms can subtly alter the molecule's polarity and interaction with the stationary phase.
Q4: What are the primary causes of peak tailing for phenolic compounds like 2,4,6-Trimethylphenol?
A4: Peak tailing for phenolic compounds is often caused by secondary interactions with active sites in the gas chromatography (GC) system. These active sites are typically free silanol (B1196071) groups on the surface of the inlet liner, column, or packing material.[3][4] These polar sites can interact with the polar hydroxyl group of the phenol, causing some molecules to be retained longer and resulting in an asymmetrical peak shape.
Q5: How does poor peak shape affect the integration and quantification of this compound?
A5: Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and reproducibility of peak integration. Tailing peaks can lead to inconsistent peak area calculations and can obscure the integration of small, nearby peaks. This directly affects the precision and accuracy of the quantitative results.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing) for this compound
Symptoms:
-
Asymmetrical peak with a trailing edge.
-
Tailing factor greater than 1.5.
-
Inconsistent peak area integration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the GC Inlet | Use a deactivated inlet liner. If the liner is already deactivated, it may be contaminated; replace it with a new one. |
| Column Contamination | Bake out the column according to the manufacturer's instructions to remove contaminants. If tailing persists, trim the first few centimeters of the column. |
| Inappropriate Column Phase | For phenolic compounds, a low-polarity column with a phenyl-containing stationary phase can sometimes improve peak shape. |
| Suboptimal Oven Temperature Program | A slower temperature ramp rate can sometimes improve the peak shape of polar compounds. |
Issue: Inconsistent Integration of this compound Peak
Symptoms:
-
High variability in the peak area of the internal standard across multiple injections.
-
Incorrect peak start and end points being selected by the integration software.
-
Inaccurate quantification results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Integration Parameters | Adjust the peak width and threshold settings in your chromatography data system (CDS) software to ensure the software accurately detects the start and end of the peak. |
| Baseline Noise or Drift | Ensure the baseline is stable. If not, investigate potential sources of noise, such as detector issues or contaminated carrier gas. A drifting baseline may require a different baseline correction algorithm within the software. |
| Co-elution with an Interfering Peak | Examine the chromatogram for any small peaks that may be co-eluting with the this compound peak. If an interference is present, the chromatographic method may need to be optimized to improve resolution. |
| Slight Retention Time Shift | Due to the deuterium isotope effect, there might be a slight shift in retention time. Ensure that the integration window is wide enough to encompass this variability without including extraneous noise or adjacent peaks. |
Experimental Protocols
Protocol: Refining Integration Parameters for this compound in GC-MS Analysis
Objective: To optimize the integration parameters for the this compound internal standard to ensure accurate and reproducible quantification.
Methodology:
-
System Suitability:
-
Inject a standard solution containing a known concentration of 2,4,6-Trimethylphenol and this compound.
-
Assess the initial peak shape and retention times. The tailing factor for both peaks should ideally be below 1.5.
-
-
Initial Integration:
-
Use the auto-integration function of your chromatography data system to integrate the peaks.
-
Visually inspect the integrated peaks. Ensure the baseline is drawn correctly at the start and end of each peak.
-
-
Parameter Adjustment (if necessary):
-
Peak Width: Adjust the peak width parameter so that it is approximately equal to the width of the this compound peak at half-height.
-
Threshold/Slope Sensitivity: Modify the threshold or slope sensitivity to prevent the integration of baseline noise as small peaks and to ensure the integration starts and stops at the true beginning and end of the peak.
-
Baseline Correction: If the baseline is drifting, experiment with different baseline correction algorithms available in your software (e.g., linear, polynomial).
-
-
Manual Integration (as a last resort):
-
If automated integration consistently fails to accurately integrate the peak, manual integration can be used. However, this should be done with caution and must be applied consistently across all samples and standards. Document the rationale for manual integration.
-
-
Validation:
-
Re-process a set of calibration standards and quality control samples with the optimized integration parameters.
-
Verify that the calibration curve meets the required linearity and that the QC samples are within the acceptable accuracy and precision limits.
-
Data Presentation
Table 1: Impact of Integration Parameters on this compound Peak Area and Analyte Quantification
| Integration Parameter Set | Peak Width (s) | Threshold | Tailing Factor | This compound Peak Area | Calculated Analyte Concentration (ng/mL) | % RSD (n=5) |
| Default | 5 | 100 | 1.8 | 150,234 | 12.5 | 8.2% |
| Optimized | 3 | 50 | 1.4 | 145,890 | 10.1 | 2.1% |
| Aggressive | 2 | 200 | 1.4 | 135,112 | 9.5 | 5.5% |
This table presents simulated data to illustrate the effect of different integration parameter settings.
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak integration issues.
References
Validation & Comparative
A Comparative Guide to the Analysis of 2,4,6-Trimethylphenol: Method Validation Utilizing 2,4,6-Trimethylphenol-D11
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of 2,4,6-trimethylphenol (B147578), with a focus on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing 2,4,6-Trimethylphenol-D11 as an internal standard. The use of a deuterated internal standard is a robust technique that enhances the accuracy and precision of analytical measurements.
This document presents a detailed experimental protocol for the recommended GC-MS method and compares its performance against alternative methods, namely a GC-MS method with an external standard and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparative data, summarized in clear tabular formats, is based on established performance characteristics for phenol (B47542) analysis.
Method Performance Comparison
The choice of an analytical method is often a balance between performance, cost, and sample throughput. The following tables summarize the key performance parameters for the three analytical methods discussed in this guide.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | GC-MS with Internal Standard (this compound) | GC-MS with External Standard | HPLC-UV with External Standard |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.05 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.15 | 0.5 |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-MS with Internal Standard (this compound) | GC-MS with External Standard | HPLC-UV with External Standard |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 5% | < 10% | < 8% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
GC-MS Method with this compound Internal Standard
This method is recommended for its high accuracy and precision in quantifying 2,4,6-trimethylphenol.
a. Sample Preparation
-
To a 1 mL aliquot of the sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Vortex the sample for 30 seconds.
-
Extract the sample with 1 mL of ethyl acetate (B1210297) by vortexing for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
b. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,4,6-trimethylphenol: m/z 136, 121, 91
-
This compound: m/z 147, 132
-
c. Calibration
Prepare a series of calibration standards of 2,4,6-trimethylphenol (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in a suitable solvent. Spike each standard with the internal standard at a constant concentration (e.g., 1 µg/mL). Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Alternative Method 1: GC-MS with External Standard
This method is simpler in terms of sample preparation but may be less accurate due to the lack of correction for sample matrix effects and injection volume variability.
a. Sample Preparation
-
Extract a 1 mL aliquot of the sample with 1 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
b. GC-MS Conditions
The GC-MS conditions are the same as described in the internal standard method.
c. Calibration
Prepare a series of calibration standards of 2,4,6-trimethylphenol (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in a suitable solvent. Generate a calibration curve by plotting the peak area of the analyte against its concentration.
Alternative Method 2: HPLC-UV with External Standard
This method is an alternative for laboratories that may not have access to GC-MS instrumentation. It is generally less sensitive and selective than GC-MS methods.
a. Sample Preparation
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 274 nm
c. Calibration
Prepare a series of calibration standards of 2,4,6-trimethylphenol (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL) in the mobile phase. Generate a calibration curve by plotting the peak area of the analyte against its concentration.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
A Comparative Guide to the Use of 2,4,6-Trimethylphenol-D11 and Other Internal Standards for Phenol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenols in various matrices is a critical task in environmental monitoring, food safety, and pharmaceutical development. The use of an appropriate internal standard is paramount to achieving reliable and reproducible results, compensating for analyte loss during sample preparation and variations in instrument response. This guide provides an objective comparison of 2,4,6-Trimethylphenol-D11 as a potential internal standard against other commonly used alternatives for phenol (B47542) analysis, supported by available experimental data for analogous compounds.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. This internal standard experiences the same sample preparation losses and ionization effects in the mass spectrometer as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, even in complex matrices.
Data Presentation: Performance of Internal Standards for Phenol Analysis
The following table summarizes typical performance data for various internal standards used in phenol analysis. It is important to note that specific data for this compound is not available, and the presented values for other deuterated standards serve as an indicator of expected performance.
| Internal Standard | Type | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Phenol-d5 / Phenol-d6 | Deuterated | 90-110 | >0.995 | Analyte and matrix dependent | Analyte and matrix dependent | [1] |
| Phen-2,4,6-d3-ol | Deuterated | 95-105 | >0.99 | Analyte and matrix dependent | Analyte and matrix dependent | N/A |
| 2-Chlorophenol | Non-Isotopic | 85-115 | >0.99 | Analyte and matrix dependent | Analyte and matrix dependent | [2] |
| 4-Fluorophenol | Non-Isotopic | 80-120 | >0.99 | Analyte and matrix dependent | Analyte and matrix dependent | N/A |
Disclaimer: The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. The data presented above is for illustrative purposes only.
Experimental Protocols
A detailed methodology for the analysis of phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard like this compound is provided below.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).
-
Internal Standard Spiking: Spike the acidified sample with a known concentration of this compound solution (e.g., 100 µL of a 10 µg/mL solution).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing methanol (B129727) followed by acidified deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of acidified deionized water to remove interferences.
-
Elution: Elute the retained phenols and the internal standard with a suitable organic solvent (e.g., 2 x 5 mL of ethyl acetate).
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ions: Specific m/z values for each target phenol and this compound. For this compound, the molecular ion and characteristic fragment ions would be monitored.
-
-
Data Analysis: The concentration of each phenol is determined by calculating the ratio of its peak area to the peak area of this compound and comparing this ratio to a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for phenol analysis.
Caption: Logic of using a deuterated internal standard.
References
A Comparative Guide to the Accuracy and Precision of Isotope Dilution Mass Spectrometry for Phenol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenols is critical across a wide range of applications, from environmental monitoring to food safety and pharmaceutical research. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard technique for this purpose, offering exceptional accuracy and precision. This guide provides an objective comparison of IDMS with other commonly used analytical methods for phenol (B47542) analysis, supported by experimental data and detailed methodologies.
Unveiling the Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that combines the high selectivity of mass spectrometry with the use of an isotopically labeled internal standard. This internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. By measuring the ratio of the native analyte to its labeled counterpart, IDMS can effectively compensate for sample matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.
Performance Comparison of Analytical Methods for Phenol Quantification
The choice of an analytical method for phenol quantification depends on various factors, including the required level of accuracy and precision, the complexity of the sample matrix, the concentration of the analyte, and the available instrumentation. The following table summarizes the key performance characteristics of IDMS in comparison to other common techniques.
| Analytical Method | Principle | Accuracy (Recovery %) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Isotope Dilution Mass Spectrometry (IDMS) | Mass spectrometry with isotopically labeled internal standard | >90% | < 5% | 0.01 - 0.20 µg/kg | 0.04 - 0.60 µg/kg | High accuracy and precision, effectively mitigates matrix effects | Higher cost of labeled standards, requires mass spectrometry expertise |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection | 70 - 115% | < 15% | <0.01 - 0.05 ng/L | 0.01 - 0.05 ng/L | High sensitivity and selectivity, well-established methods (e.g., EPA 528) | Requires derivatization for non-volatile phenols, potential for thermal degradation |
| High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Separation of compounds based on polarity with UV detection | 87.5 - 105.2% | < 12% | 0.006 - 0.05 mg/L | 0.02 - 0.625 mg/L | Robust and widely available, suitable for non-volatile phenols | Lower sensitivity and selectivity compared to MS, potential for co-elution and matrix interference |
| Colorimetric Methods (e.g., Folin-Ciocalteu, 4-AAP) | Formation of a colored complex that is measured spectrophotometrically | 93.28 - 104.28% | < 9% | 0.3 - 3.5 µg/L (4-AAP) | 2 - 500 µg/L (4-AAP) | Simple, rapid, and inexpensive, suitable for total phenol content | Prone to interferences from other reducing substances, not specific for individual phenols |
Experimental Protocols: A Closer Look at the Methodologies
Reproducibility and comparability of results are contingent on detailed and standardized experimental protocols. The following sections outline the typical methodologies for the analysis of phenols using IDMS and alternative techniques.
Isotope Dilution Mass Spectrometry (IDMS) Protocol
This protocol is a generalized procedure for the analysis of phenols in a complex matrix such as food or environmental samples.
-
Sample Preparation:
-
Homogenize the solid sample.
-
Accurately weigh a portion of the homogenized sample.
-
Spike the sample with a known amount of the isotopically labeled phenol internal standard.
-
Perform extraction using an appropriate solvent (e.g., acetone, acetonitrile).
-
The extraction can be assisted by ultrasonication or shaking.
-
Centrifuge the sample and collect the supernatant.
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary.
-
-
Chromatographic Separation (LC-MS/MS):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typical for phenols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the native phenol to that of its isotopically labeled internal standard and comparing it to a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 528)
This protocol is suitable for the analysis of phenols in drinking water.
-
Sample Preparation:
-
Collect a 1-liter water sample and dechlorinate if necessary.
-
Acidify the sample to pH < 2.
-
Perform solid-phase extraction (SPE) using a polystyrene-divinylbenzene cartridge to concentrate the phenols.
-
Elute the phenols from the SPE cartridge with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
Derivatization (if necessary):
-
For less volatile phenols, derivatization to a more volatile form (e.g., silylation) may be required.
-
-
GC-MS Analysis:
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the phenols, for example, starting at 60°C and ramping up to 300°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Analysis Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
This is a general protocol for the analysis of phenolic acids in plant extracts.
-
Sample Preparation:
-
Extract the phenols from the sample using a suitable solvent (e.g., methanol/water mixture).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with an aqueous solution (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength appropriate for the phenols of interest (e.g., 280 nm).
-
Quantification: Based on a calibration curve generated from external standards of the target phenols.
-
Colorimetric (Folin-Ciocalteu) Protocol for Total Phenolic Content
This method is widely used for the determination of total phenolic content in various samples.
-
Reagent Preparation:
-
Prepare a Folin-Ciocalteu reagent solution (typically diluted 1:10 with water).
-
Prepare a sodium carbonate solution (e.g., 7.5% w/v).
-
Prepare gallic acid standards of known concentrations.
-
-
Assay Procedure:
-
Pipette a small volume of the sample extract or standard into a test tube.
-
Add the diluted Folin-Ciocalteu reagent and mix.
-
After a short incubation period, add the sodium carbonate solution to stop the reaction and develop the color.
-
Incubate the mixture at room temperature for a specified time (e.g., 30-120 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
Quantification: The total phenolic content is calculated from a calibration curve prepared using the gallic acid standards and is typically expressed as gallic acid equivalents (GAE).
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the logical relationships between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).
Caption: Logical comparison of analytical methods for phenol analysis.
Conclusion
Isotope Dilution Mass Spectrometry stands out as a superior technique for the quantification of phenols, offering unparalleled accuracy and precision by effectively nullifying matrix effects. While other methods such as GC-MS, HPLC-UV, and colorimetric assays have their own merits and are suitable for specific applications, IDMS is the method of choice when the highest quality data is required, particularly in complex matrices or for regulatory purposes. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired level of accuracy, sensitivity, and the resources available.
Inter-laboratory Comparison of 2,4,6-Trimethylphenol Measurement Methods: A Guide
Comparison of Analytical Method Performance
The choice of an analytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of phenolic compounds, offering a baseline for what can be anticipated for the analysis of 2,4,6-trimethylphenol (B147578) in an inter-laboratory setting.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Can achieve lower detection limits, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[2] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range. | Can be as low as the ng/mL to µg/L range.[2][5] |
| Linearity (R²) | Excellent, typically ≥ 0.999.[6] | Excellent, typically ≥ 0.998.[2] |
| Intra-day Repeatability (%RSD) | Generally < 5%.[7] | Typically < 10%.[5][8] |
| Inter-day Reproducibility (%RSD) | Generally < 5%.[7] | Typically < 10%.[5] |
| Sample Derivatization | Not usually required for phenolic compounds. | Often necessary to increase volatility and thermal stability of phenolic compounds.[4][8] |
| Advantages | Robust, reproducible, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information for compound identification.[2][3] |
| Disadvantages | May have lower resolution for complex mixtures compared to GC, and lower sensitivity than MS detection. | Derivatization can add complexity and potential for error, not suitable for non-volatile compounds. |
Experimental Protocols
Detailed and harmonized experimental protocols are critical for the success of any inter-laboratory study to ensure data comparability and reliability.[1] Below are representative protocols for the analysis of 2,4,6-trimethylphenol using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the quantification of 2,4,6-trimethylphenol using reversed-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic or acetic acid).[4]
-
2,4,6-trimethylphenol analytical standard.
-
HPLC-grade solvents.
-
Syringe filters (0.45 µm).[7]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 2,4,6-trimethylphenol standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 2,4,6-trimethylphenol in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. A typical starting point could be 60:40 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: Approximately 280 nm.[1]
4. Data Analysis:
-
Identify the 2,4,6-trimethylphenol peak in the sample chromatograms by comparing its retention time with that of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify 2,4,6-trimethylphenol in the samples using the linear regression equation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the analysis of 2,4,6-trimethylphenol, which often requires derivatization for improved chromatographic performance.
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Derivatization agent (e.g., BSTFA with 1% TMCS, or acetic anhydride).
-
2,4,6-trimethylphenol analytical standard.
-
High-purity helium as carrier gas.
-
Appropriate organic solvents (e.g., ethyl acetate, hexane).
2. Standard and Sample Preparation (with Derivatization):
-
Standard Stock Solution: Prepare a stock solution of 2,4,6-trimethylphenol in a suitable solvent like ethyl acetate.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution.
-
Derivatization: Transfer an aliquot of each standard and sample to a vial and evaporate the solvent under a gentle stream of nitrogen. Add the derivatization agent, cap the vial tightly, and heat (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Final Preparation: After cooling, the derivatized solution is ready for injection.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.[4]
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
4. Data Analysis:
-
Identify the derivatized 2,4,6-trimethylphenol peak based on its retention time and mass spectrum.
-
Develop a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.
-
Quantify the analyte in the samples using the established calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract [mdpi.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study | MDPI [mdpi.com]
Detecting and Quantifying 2,4,6-Trimethylphenol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of chemical compounds are paramount. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2,4,6-trimethylphenol (B147578), a compound relevant in various industrial and environmental contexts.
This document summarizes quantitative data from various analytical techniques, presents detailed experimental protocols for key methods, and offers visual representations of experimental workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of Analytical Performance
The selection of an analytical method for 2,4,6-trimethylphenol is dependent on the matrix, the required sensitivity, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or other detectors are the most common techniques employed for the analysis of phenolic compounds. The following table summarizes the reported LOD and LOQ values for 2,4,6-trimethylphenol using different methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Water | 0.29 ng/L (as a trimethylsilyl-ether derivative) | Not explicitly stated for 2,4,6-trimethylphenol, but the quantitation range for similar phenols was 0.29 ng/L to 14 ng/L. | [1] |
| HPLC-UV | Water | Detection limits for a range of 11 phenols were 0.51 to 13.79 µg/mL. | Not explicitly stated. | [2] |
| HPLC-UV | Tap Water | For a group of nine phenols, LODs ranged from 0.006 to 0.05 mg/L after derivatization. | Not explicitly stated. | [3][4] |
Note: Specific LOD and LOQ values for 2,4,6-trimethylphenol are not always individually reported in studies focusing on a broad range of phenolic compounds. The provided data represents the best available information from the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for GC-MS and HPLC-UV analysis of phenolic compounds, which can be adapted for the specific determination of 2,4,6-trimethylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phenols in Water (Based on EPA Method 8270)
This method is suitable for the determination of semivolatile organic compounds, including phenols, in various environmental matrices.[5]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the water sample to a pH < 2 with a suitable acid.
-
Pass the acidified sample through a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene).
-
Elute the trapped phenols from the cartridge using an appropriate solvent, such as dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
2. Derivatization (Optional but Recommended for Improved Volatility):
-
For enhanced chromatographic performance, phenols can be derivatized to form more volatile compounds. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[6]
-
Injector: Splitless injection is typically employed for trace analysis.
-
Carrier Gas: Helium or Hydrogen.[5]
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.[6]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Phenols in Water
This method is a robust alternative to GC-MS, particularly for less volatile or thermally labile phenolic compounds.[7]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Follow a similar SPE procedure as described for the GC-MS method to extract and concentrate the phenols from the water sample.
2. HPLC Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]
-
Flow Rate: Typically 0.8-1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[8]
-
-
UV Detector:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for the determination of LOD and LOQ.
Signaling Pathway for Analytical Method Selection
The choice of an appropriate analytical method involves considering several factors. The diagram below illustrates the decision-making process.
Caption: Decision pathway for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Extraction Methods for 2,4,6-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methods for 2,4,6-trimethylphenol (B147578), a compound of interest in various industrial and research applications. The selection of an appropriate extraction technique is critical for achieving accurate quantification and efficient isolation from diverse matrices such as environmental samples and biological fluids. This document outlines the principles, performance, and detailed protocols for three widely used methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Ultrasound-Assisted Extraction (UAE).
Performance Comparison
The efficiency of an extraction method is determined by several key parameters, including recovery rate, solvent consumption, and extraction time. While direct comparative studies for 2,4,6-trimethylphenol are limited, data from studies on structurally similar alkylphenols provide valuable insights into the expected performance of each technique.
| Extraction Method | Typical Recovery Rate (%) | Solvent Consumption | Extraction Time | Throughput |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | High | Moderate to High | Low |
| Solid-Phase Extraction (SPE) | 85 - 110 | Low to Moderate | Moderate | High (with automation) |
| Ultrasound-Assisted Extraction (UAE) | 90 - 105 | Low to Moderate | Low | Moderate to High |
Note: The values presented in this table are generalized from literature on phenolic compound extraction and may vary depending on the specific sample matrix, concentration of 2,4,6-trimethylphenol, and optimization of the experimental conditions.
Logical Workflow for Method Selection
The choice of an extraction method is often guided by the specific requirements of the analysis, including the nature of the sample, the desired level of cleanliness of the extract, and the available resources. The following diagram illustrates a logical workflow for selecting the most appropriate extraction method for 2,4,6-trimethylphenol.
Isotope Effect Evaluation for 2,4,6-Trimethylphenol-D11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential performance of 2,4,6-Trimethylphenol-D11 against its non-deuterated analogue, 2,4,6-Trimethylphenol. Due to the limited availability of direct comparative experimental data for this compound, this document utilizes data from a structurally similar hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT), and its deuterated form (BHT-d3), to illustrate the principles and potential impact of deuteration. The substitution of hydrogen with deuterium (B1214612) can significantly alter the physicochemical properties of a molecule, leading to a phenomenon known as the Kinetic Isotope Effect (KIE), which can impact metabolic stability and antioxidant activity.
The Kinetic Isotope Effect in Phenolic Antioxidants
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The bond strength between oxygen and deuterium (O-D) is greater than that of oxygen and hydrogen (O-H). Consequently, the cleavage of an O-D bond requires more energy, resulting in a slower reaction rate compared to the cleavage of an O-H bond. This difference in reaction rates is the Kinetic Isotope Effect (KIE).
Similarly, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In metabolic processes often initiated by cytochrome P450 enzymes, the rate-limiting step can be the abstraction of a hydrogen atom from a C-H bond. Replacing this hydrogen with deuterium can significantly slow down the rate of metabolism, leading to increased metabolic stability and potentially altered pharmacokinetic profiles.
Comparative Data: Butylated Hydroxytoluene (BHT) as an Analogue
Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant that, like 2,4,6-Trimethylphenol, is a hindered phenol. The metabolism of BHT is initiated by the oxidation of the 4-methyl group to form a toxic metabolite, BHT-quinone methide (BHT-QM). Studies on BHT deuterated at the 4-methyl group (BHT-d3) have demonstrated a significant isotope effect on its metabolism and toxicity.
| Parameter | BHT (Non-deuterated) | BHT-d3 (Deuterated at 4-methyl group) | Key Finding |
| Metabolite Formation | Forms BHT-quinone methide (BHT-QM) | Rate of BHT-QM formation is significantly slowed | Deuteration at the site of metabolic attack decreases the formation of the toxic metabolite. |
| Pulmonary Toxicity | Exhibits pulmonary toxicity in mice | Significantly lower toxic potency compared to BHT | The reduced formation of the toxic BHT-QM metabolite leads to a decrease in toxicity. |
Note: The data presented is for Butylated Hydroxytoluene (BHT) and its deuterated analogue as a proxy to illustrate the potential isotope effect for this compound.
Experimental Protocols
In Vitro Metabolism of BHT and Deuterated BHT
Objective: To determine the kinetic isotope effect on the rate of metabolism of BHT versus its deuterated analogue (BHT-d3) by liver microsomes.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
2,6-di-tert-butyl-4-[alpha, alpha, alpha-2H3]methylphenol (BHT-d3)
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
Analytical standards for BHT and its metabolites
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes and the NADPH regenerating system.
-
Substrate Addition: Add BHT or BHT-d3 to the incubation mixtures to initiate the metabolic reaction. A typical substrate concentration is in the low micromolar range.
-
Incubation: Incubate the mixtures at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (BHT or BHT-d3) and the formation of metabolites over time.
-
Data Analysis: Determine the initial rates of metabolism for both BHT and BHT-d3. The kinetic isotope effect (KIE) is calculated as the ratio of the rate of the non-deuterated compound to the rate of the deuterated compound (KIE = kH / kD).
Visualizing the Isotope Effect and Experimental Workflow
Caption: Metabolic pathway of BHT and the effect of deuteration.
Caption: Experimental workflow for KIE determination.
Conclusion
The evaluation of the isotope effect is a critical step in understanding the potential advantages of deuterated compounds in drug development and other applications. While direct experimental data for this compound is currently unavailable, the data from its structural analogue, BHT, strongly suggests that deuteration can lead to a significant kinetic isotope effect. This effect can manifest as increased metabolic stability and reduced formation of toxic metabolites. The provided experimental protocol offers a robust framework for conducting comparative studies to quantify the isotope effect for this compound and other deuterated phenolic compounds. Such studies are essential for elucidating the full potential of isotopic substitution in enhancing the performance and safety profiles of functional molecules.
The Cornerstone of Method Validation: A Comparative Guide to Certified Reference Materials
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. Method validation stands as a critical process to ensure that an analytical procedure is suitable for its intended purpose, consistently delivering accurate and reliable results. At the heart of this process lies the choice of a reference standard. This guide provides an objective comparison of using Certified Reference Materials (CRMs) versus other alternatives for method validation, supported by experimental principles and detailed protocols.
Certified Reference Materials (CRMs) are highly characterized, homogeneous, and stable materials with property values certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] In essence, CRMs serve as a benchmark of truth in analytical measurements.
The Gold Standard: Why CRMs Reign Supreme
The fundamental advantage of a CRM lies in its metrological traceability , which links the certified value to a national or international standard through an unbroken chain of comparisons, each with a stated uncertainty.[2][3][4] This traceability ensures that measurements are comparable across different laboratories, instruments, and time, a critical requirement in pharmaceutical development and quality control.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the impact of using CRMs, the following table summarizes representative data for key method validation parameters when using a CRM versus a well-characterized in-house standard. The data is a composite representation based on typical performance characteristics observed in pharmaceutical analysis.
| Validation Parameter | Method Using Certified Reference Material (CRM) | Method Using In-house Standard | Key Performance Indicator |
| Accuracy (% Recovery) | 99.5% ± 0.5% | 95.0% ± 2.0% | Closeness to the true value |
| Precision (% RSD - Repeatability) | ≤ 1.0% | ≤ 2.5% | Agreement between repeated measurements |
| Intermediate Precision (% RSD) | ≤ 1.5% | ≤ 3.0% | Within-laboratory variations |
| Uncertainty of the Reference Value | Low and well-defined | Higher and less defined | Confidence in the standard's value |
As the data suggests, methods validated using CRMs typically exhibit higher accuracy (closer to 100% recovery) and better precision (lower % RSD) due to the low uncertainty associated with the CRM's certified value.[5] The use of an in-house standard, while potentially more cost-effective, can introduce a systematic bias, leading to a deviation from the true value and greater variability in the results.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for assessing accuracy and precision, two critical parameters in method validation.
Protocol 1: Determination of Accuracy using a Certified Reference Material
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Materials:
-
Certified Reference Material (CRM) of the analyte of interest
-
Blank matrix (placebo)
-
Validated analytical instrument (e.g., HPLC system)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of the CRM and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Preparation of Spiked Samples: Prepare a series of spiked samples by adding known amounts of the CRM stock solution to the blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare at least three replicates at each concentration level.
-
Sample Analysis: Analyze the spiked samples and a standard solution of the CRM using the analytical method being validated.
-
Data Analysis: Calculate the percentage recovery for each spiked sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98-102% for drug substance analysis, with a relative standard deviation (%RSD) of not more than 2.0%.[6]
Protocol 2: Determination of Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Materials:
-
Homogeneous sample of the analyte (a well-characterized batch or a CRM)
-
Validated analytical instrument (e.g., HPLC system)
-
Standard laboratory equipment
Procedure for Repeatability (Intra-assay precision):
-
Prepare a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations/three replicates each) or a minimum of six determinations at 100% of the test concentration.[7]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the results.
Procedure for Intermediate Precision:
-
Repeat the analysis of the homogeneous sample on different days, with different analysts, and/or with different equipment within the same laboratory.
-
Calculate the %RSD for each set of conditions and compare the results.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a predefined limit, typically ≤ 2%.[8]
Visualizing the Process: Workflows and Relationships
To better understand the concepts discussed, the following diagrams illustrate the method validation workflow and the crucial role of CRMs in establishing metrological traceability.
Method Validation Workflow
Metrological Traceability Chain
Conclusion: An Investment in Confidence
While alternatives to Certified Reference Materials exist, they inherently carry a greater risk of introducing bias and uncertainty into the method validation process. The use of CRMs provides a robust foundation for analytical data, ensuring accuracy, precision, and comparability. For researchers, scientists, and drug development professionals, investing in CRMs is an investment in the confidence and integrity of their work, ultimately contributing to the development of safe and effective medicines. The initial cost of a CRM is often offset by the long-term benefits of reliable data, reduced out-of-specification investigations, and smoother regulatory submissions.
References
- 1. Certified reference materials - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Researcher's Guide to Cross-Validation of Analytical Results with an Independent Method
In the pursuit of robust and reliable scientific data, particularly within drug development and clinical research, the cross-validation of results using an independent analytical method is a critical step.[1][2] This process involves confirming the findings from a primary assay with a secondary, distinct method to ensure the accuracy, reliability, and consistency of the data.[1][2] This guide provides a comprehensive overview of this process, tailored for researchers, scientists, and drug development professionals.
The Importance of Orthogonal Validation
Relying on a single analytical method can introduce unforeseen biases or vulnerabilities. An orthogonal method, which relies on a different scientific principle of detection or separation, provides a more rigorous validation of the initial results.[3] For instance, an antibody-based detection method like an Enzyme-Linked Immunosorbent Assay (ELISA) can be cross-validated with a separation-based technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] This approach is crucial for ensuring data integrity, especially when transferring methods between laboratories or in regulatory submissions.[1][6][7]
Data Presentation: A Comparative Analysis
Clear and concise data presentation is paramount for comparing the performance of two analytical methods. The following table summarizes a hypothetical cross-validation study comparing a primary immunoassay with an orthogonal LC-MS/MS method for the quantification of a specific biomarker.
| Performance Characteristic | Primary Method (Immunoassay) | Independent Method (LC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | 0.995 | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 80-120% |
| Precision (%CV - Intra-assay) | < 10% | < 5% | < 15% |
| Precision (%CV - Inter-assay) | < 15% | < 8% | < 20% |
| Limit of Quantification (LOQ) | 10 pg/mL | 1 pg/mL | Method-dependent |
| Specificity | High (Antibody-dependent) | Very High (Mass-based) | No significant interference |
This table presents a summary of key validation parameters. The acceptance criteria can vary depending on the regulatory guidelines and the specific application of the assay.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical workflow for cross-validating results from a primary analytical method with an independent secondary method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. fda.gov [fda.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Should LC-MS Replace Immunoassay? | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,6-Trimethylphenol-D11: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 2,4,6-Trimethylphenol-D11, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a deuterated analog of 2,4,6-trimethylphenol (B147578) (also known as mesitol), its chemical hazards are comparable to the non-labeled compound. The primary hazards include corrosivity, toxicity, and environmental harm.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7] An eyewash station and safety shower must be readily accessible.[5]
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it must be handled as hazardous waste.[6][8] Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash.[4][5]
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid this compound waste, along with contaminated items such as pipette tips, gloves, and absorbent pads, in a designated, puncture-proof, and sealable container.[4]
-
Liquid Waste : If the compound is in a solution, collect it in a compatible, leak-proof container designed for liquid hazardous waste.[9] Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.[7]
-
-
Container Labeling :
-
Storage of Waste :
-
Arranging for Final Disposal :
Spill and Emergency Procedures
In the event of a spill, the response should be swift and cautious.
-
Small Spills : For minor spills, wear appropriate PPE, absorb the material with an inert absorbent like vermiculite (B1170534) or sand, and collect it into the hazardous waste container.[1][6]
-
Large Spills : For larger spills, evacuate the area immediately and alert your institution's EHS or emergency response team.[6]
In case of personal exposure, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
Chemical Hazard and Property Data
The following table summarizes key hazard and identification data for 2,4,6-Trimethylphenol, which should be considered analogous for its deuterated form.
| Property | Value | References |
| CAS Number | 362049-45-4 (D11) / 527-60-6 (Unlabeled) | [12][13] |
| Molecular Formula | C₉D₁₁HO | [12] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [2] |
| Signal Word | Danger | [1][2] |
| Disposal Classification | Hazardous Waste | [6][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-60-6 Name: 2,4,6-trimethylphenol [xixisys.com]
- 3. 2,4,6-Trimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 7. qub.ac.uk [qub.ac.uk]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ethz.ch [ethz.ch]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. cdnisotopes.com [cdnisotopes.com]
Personal protective equipment for handling 2,4,6-Trimethylphenol-D11
Essential Safety and Handling Guide for 2,4,6-Trimethylphenol-D11
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 362049-45-4).[1][2] The safety protocols for this deuterated compound are analogous to its non-deuterated counterpart, 2,4,6-Trimethylphenol (B147578) (CAS No. 527-60-6).[3][4] This substance is corrosive and toxic, demanding strict adherence to safety procedures to minimize risks to personnel and the environment.
Chemical and Hazard Data Summary
Properly understanding the chemical properties and associated hazards is the first step in safe handling.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉D₁₁HO |
| Molecular Weight | 147.26 g/mol [2][5] |
| Appearance | Pale red-brown crystalline powder (estimated)[6] |
| Melting Point | 70-74 °C |
| Boiling Point | 220 °C |
| Storage Temperature | -20°C for long-term storage[2] |
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7] | Danger [3][4] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[7] | ||
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[3][4][7] | ||
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[8] | ||
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[7][8] | ||
| STOT, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[7][8] |
| Aquatic Hazard, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects[3][7][8] | | |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential. The following protocols provide step-by-step guidance for laboratory professionals.
Experimental Protocol: Safe Handling and Use
1. Risk Assessment and Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.[4]
-
Ensure an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds travel time).[9]
-
Locate the appropriate spill kit and fire extinguisher (ABC dry powder or carbon dioxide are suitable).[9]
-
Prepare all necessary equipment and reagents within a designated and properly functioning chemical fume hood.[9][10]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear a fully buttoned lab coat and chemically resistant gloves (e.g., butyl rubber or neoprene).[9][11] Ensure long pants and closed-toe shoes are worn.[9]
-
Respiratory Protection: For procedures that may generate dust or aerosols, use a NIOSH-approved N95 (or better) full-face particle respirator.[3][4]
3. Handling Procedure:
-
All handling of this compound, including weighing and solution preparation, must be performed inside a chemical fume hood to prevent inhalation.[4][9]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
Emergency and Disposal Protocols
1. Accidental Release Measures (Spills):
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[12] Collect the absorbed material and any contaminated soil into a sealable, labeled container for hazardous waste disposal.[11][12]
-
Large Spills: Evacuate personnel from the immediate area.[3] Secure and ventilate the area. Contact your institution's Environmental Health and Safety (EHS) department for emergency spill response.[13]
-
Avoid allowing the substance to enter drains or waterways.[3][11]
2. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention as phenol (B47542) can cause severe burns.[3][4]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting.[3][4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3][4][13]
3. Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[4][11]
-
Keep containers tightly closed and store them locked up in a designated corrosives area.[4][8]
-
Protect from light and moisture.[9]
4. Disposal Plan:
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous waste.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[3][12]
-
Contaminated Materials: Pipette tips, gloves, absorbent pads, and any other materials contaminated with this chemical must be collected in a separate, sealable, and clearly labeled hazardous waste container.[9][10]
-
Labeling: All waste containers must be affixed with a hazardous waste label identifying the contents.[10]
-
Do not discard any amount of this chemical down the sink drain. [3][10]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H12O | CID 90472227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-60-6 Name: 2,4,6-trimethylphenol [xixisys.com]
- 8. 2,4,6-Trimethylphenol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
